TAS-4
Description
Properties
Molecular Formula |
C12H8Cl2N2O |
|---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h1-7H,(H,16,17) |
InChI Key |
ZNMWFDKCPWCBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAS-4; TAS 4; TAS4; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Mechanism of Action of Positive Allosteric Modulators on Metabotropic Glutamate Receptor 4 (mGluR4)
Disclaimer: A thorough search of the scientific literature did not yield specific information on a compound designated "TAS-4." Therefore, this document provides a representative overview of the mechanism of action for a well-characterized mGluR4 positive allosteric modulator (PAM), ADX88178, to illustrate the expected data and experimental methodologies for such a compound. The data and protocols presented are based on published findings for ADX88178 and should be considered illustrative for a hypothetical "this compound."
Introduction to mGluR4 and Positive Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Primarily located on presynaptic terminals, mGluR4 activation by the endogenous ligand glutamate leads to the inhibition of neurotransmitter release. This mechanism is critical for maintaining synaptic homeostasis and has been identified as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.
Positive allosteric modulators (PAMs) of mGluR4 represent a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly bind to and activate the glutamate binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding event does not typically activate the receptor on its own but rather potentiates the receptor's response to glutamate. This approach offers several advantages, including greater subtype selectivity and a lower propensity for receptor desensitization and excitotoxicity that can be associated with direct agonists. This whitepaper details the mechanism of action of a representative mGluR4 PAM, exemplified by ADX88178.
Quantitative Pharmacology of mGluR4 PAMs
The pharmacological activity of an mGluR4 PAM is quantified through various in vitro assays that measure its binding affinity, potency, and efficacy in modulating the receptor's response to glutamate. The following tables summarize key quantitative data for the representative mGluR4 PAM, ADX88178.
Table 1: In Vitro Potency and Efficacy of ADX88178 at Human mGluR4
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization (co-expressed Gqi/o) | HEK293 | EC50 (nM) | 3.9 | |
| cAMP Inhibition | HEK293 | EC50 (nM) | 4.8 | |
| GTPγS Binding | CHO | EC50 (nM) | 2.8 | |
| Efficacy (% of Glutamate Max) | Various | Max Potentiation | ~100% |
Table 2: Selectivity Profile of ADX88178
| Receptor Subtype | Activity | EC50/IC50 (nM) |
| mGluR1 | Inactive | >10,000 |
| mGluR2 | Inactive | >10,000 |
| mGluR3 | Inactive | >10,000 |
| mGluR5 | Inactive | >10,000 |
| mGluR6 | Inactive | >10,000 |
| mGluR7 | Inactive | >10,000 |
| mGluR8 | Inactive | >10,000 |
Signaling Pathways Modulated by mGluR4 PAMs
The canonical signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This action is mediated by the Gαi/o subunit of the heterotrimeric G-protein. The potentiation of this pathway by a PAM enhances the glutamate-mediated inhibition of neurotransmitter release.
Caption: mGluR4 signaling pathway initiated by glutamate and potentiated by a PAM.
Experimental Protocols
The characterization of an mGluR4 PAM requires a suite of in vitro and in vivo experiments. The following sections detail the methodologies for key assays.
In Vitro Functional Assay: cAMP Measurement
This assay quantifies the ability of a PAM to potentiate the glutamate-induced inhibition of adenylyl cyclase.
Caption: Workflow for a cAMP-based functional assay for mGluR4 PAMs.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human mGluR4 are cultured in appropriate media and seeded into 384-well plates.
-
Assay Buffer: The assay is performed in a buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels, providing a dynamic range for measuring inhibition.
-
Compound Addition: The test compound (e.g., ADX88178) is added at a range of concentrations.
-
Glutamate Addition: A fixed, sub-maximal concentration of glutamate (typically EC20) is added to the wells.
-
Incubation: The plate is incubated to allow for receptor activation and modulation of cAMP levels.
-
Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The data are normalized to control wells, and concentration-response curves are fitted using a four-parameter logistic equation to determine the EC50 of the PAM.
In Vivo Target Engagement and Efficacy
Evaluating the in vivo effects of an mGluR4 PAM is crucial to validate its therapeutic potential. This often involves behavioral models relevant to the targeted disease. For Parkinson's disease, rodent models are commonly used.
Caption: Workflow for assessing in vivo efficacy of an mGluR4 PAM.
Protocol:
-
Animal Model: A unilateral lesion of the nigrostriatal pathway is induced in rats using the neurotoxin 6-hydroxydopamine (6-OHDA). This mimics some of the motor deficits seen in Parkinson's disease.
-
Drug Administration: The mGluR4 PAM is administered systemically (e.g., via oral gavage or intraperitoneal injection).
-
L-DOPA Co-administration: A sub-threshold dose of L-DOPA (a standard Parkinson's therapy) is often co-administered to assess the PAM's ability to potentiate its effects.
-
Behavioral Testing: Motor function is assessed using standardized tests. For example, the cylinder test measures forelimb use asymmetry, a hallmark of the unilateral lesion model.
-
Data Analysis: The performance of the PAM-treated group is compared to that of the vehicle-treated group to determine if the PAM significantly improves motor function.
Conclusion
The mechanism of action of a positive allosteric modulator on mGluR4 is characterized by its ability to enhance the receptor's response to the endogenous ligand glutamate. This is quantified by its potency (EC50) and efficacy in in vitro functional assays. The therapeutic potential of such a compound is then validated in relevant in vivo models of disease. The data for the representative PAM, ADX88178, demonstrate a potent and selective profile, highlighting the promise of mGluR4 PAMs as a therapeutic strategy for neurological disorders. Any novel compound, such as a hypothetical "this compound," would be subjected to a similar battery of tests to fully elucidate its mechanism of action and therapeutic potential.
A Technical Guide to a Novel Positive Allosteric Modulator of mGluR4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising therapeutic target for neurological disorders such as Parkinson's disease. This document details the pharmacological properties, key experimental data, and detailed protocols for the in vitro and in vivo characterization of this compound.
Introduction to mGluR4 and its Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] Primarily coupled to the Gi/o signaling pathway, activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This mechanism is particularly relevant in the basal ganglia, where mGluR4 activation can dampen excessive glutamatergic neurotransmission, a key pathological feature of Parkinson's disease.[3][4]
Positive allosteric modulators (PAMs) represent a sophisticated therapeutic strategy. Instead of directly activating the receptor at the orthosteric glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to endogenous glutamate.[5] This approach offers several advantages, including greater subtype selectivity and a lower propensity for receptor desensitization and off-target effects compared to orthosteric agonists. Several novel mGluR4 PAMs, including (-)-PHCCC, ML128, ML182, and ML292, have been developed and characterized, demonstrating potential for neuroprotection and symptomatic relief in preclinical models of Parkinson's disease.[3][6][7][8]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of key novel mGluR4 PAMs.
Table 1: In Vitro Potency of Novel mGluR4 PAMs
| Compound | Human mGluR4 EC50 | Rat mGluR4 EC50 | Fold Shift | Reference |
| (-)-PHCCC | ~3.8 - 30 µM | Not Reported | Not Reported | [9] |
| ML128 | 240 nM | 110 nM | 28 | [3][10] |
| ML182 | 291 nM | 376 nM | 11.2 | [7][8] |
| ML292 | 1196 nM | 330 nM | 30.2 | [3][8][11] |
Table 2: Selectivity Profile of Novel mGluR4 PAMs
| Compound | mGluR1 | mGluR2 | mGluR3 | mGluR5 | mGluR6 | mGluR7 | mGluR8 | Reference |
| (-)-PHCCC | Partial Antagonist | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | [6] |
| ML128 | Inactive (>30 µM) | Inactive (>30 µM) | Inactive (>30 µM) | Weak Activity | Inactive (>30 µM) | Inactive (>30 µM) | Weak Activity | [3][10][12][13] |
| ML182 | Inactive (>30 µM) | Inactive (>30 µM) | Inactive (>30 µM) | Weak Activity (2.1 FS) | Weak Activity (3.1 FS) | Weak Activity (2.9 FS) | Inactive (>30 µM) | [8] |
| ML292 | Inactive | Inactive | Inactive | Weak Antagonist (IC50 = 17.9 µM) | PAM Activity (EC50 = 6.8 µM) | Inactive | Inactive | [3] |
FS: Fold Shift
Signaling Pathway and Experimental Workflows
mGluR4 Signaling Pathway
Activation of mGluR4 by glutamate, potentiated by a PAM, leads to the activation of the associated Gi/o protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.
Caption: Simplified mGluR4 signaling cascade.
In Vitro Assay Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins upon receptor stimulation.[14][15]
Caption: Workflow for a GTPγS binding assay.
In Vivo Experimental Workflow: 6-OHDA Rodent Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used paradigm to study Parkinson's disease pathology and evaluate potential therapeutics.[7][16][17]
Caption: Workflow for the 6-OHDA model of Parkinson's disease.
Detailed Experimental Protocols
In Vitro: GTPγS Binding Assay
This protocol is adapted from established methods for measuring G-protein activation.[14][15][18][19][20]
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.
2. Assay Procedure:
-
Thaw membrane preparations on ice.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) containing varying concentrations of the mGluR4 PAM.
-
25 µL of assay buffer containing a fixed concentration of glutamate (e.g., EC20).
-
25 µL of membrane preparation (10-20 µg protein/well).
-
25 µL of assay buffer containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding.
-
Plot the specific binding as a function of the PAM concentration and fit the data using a non-linear regression to determine EC50 and Emax values.
In Vivo: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the anti-parkinsonian potential of a compound.[12][21][22]
1. Animals:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Drug Administration:
-
Prepare Haloperidol in saline with a small amount of Tween 80 for solubilization.
-
Administer Haloperidol (e.g., 1-2 mg/kg, intraperitoneally) to induce catalepsy.
-
Administer the mGluR4 PAM at various doses (e.g., 3-56.6 mg/kg, intraperitoneally or orally) or vehicle at a predetermined time relative to the haloperidol injection.
3. Catalepsy Assessment (Bar Test):
-
At specific time points after haloperidol injection (e.g., 75 and 90 minutes), place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.[21][22]
-
Measure the latency for the rat to remove both forepaws from the bar (step-down latency).
-
A cut-off time (e.g., 180 or 300 seconds) is typically used.[22][23]
4. Data Analysis:
-
Compare the step-down latencies between the vehicle-treated and PAM-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in catalepsy duration in the PAM-treated group indicates potential anti-parkinsonian activity.
In Vivo: 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease.[6][7][16][17][24]
1. Surgical Procedure:
-
Anesthetize rats (e.g., with isoflurane or ketamine/xylazine).
-
Secure the rat in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target injection site.
-
For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.[16]
-
Slowly infuse 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the MFB at a rate of 1 µL/minute.
-
Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover.
2. Post-Operative Care and Lesion Verification:
-
Provide post-operative care, including analgesics and easy access to food and water.
-
After 10-14 days, verify the extent of the dopaminergic lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine (e.g., 0.2 mg/kg, i.p.). A significant number of contralateral rotations (e.g., >210 rotations in 30 minutes) indicates a successful lesion.[16]
3. Behavioral Testing (Forelimb Asymmetry Test):
-
Place the rat in a transparent cylinder and record the number of times it uses its left or right forelimb for wall contact during exploratory rearing.
-
Lesioned animals will show a preference for using the ipsilateral (non-impaired) forelimb.
-
Administer the mGluR4 PAM or vehicle and assess for any improvement in the use of the contralateral (impaired) forelimb.
4. Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the loss of TH-positive cells in the substantia nigra and fibers in the striatum to confirm the extent of the lesion and assess any neuroprotective effects of the PAM.
Conclusion
The development of potent and selective mGluR4 positive allosteric modulators represents a significant advancement in the pursuit of novel therapeutics for Parkinson's disease and other neurological disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and advance these promising compounds. The detailed methodologies for in vitro and in vivo assays will facilitate the standardized evaluation of new chemical entities targeting the mGluR4 receptor. Continued research in this area holds the potential to deliver innovative treatments that not only manage symptoms but may also offer disease-modifying benefits.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uni-regensburg.de [uni-regensburg.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe: Characterization of ML292, a potent and selective mGlu4 PAM which produces efficacy alone or in combination with L-DOPA in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. AID 2188 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Selectivity at mGluR2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. academic.oup.com [academic.oup.com]
- 24. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Discovery and Synthesis of TAS-4, a Positive Allosteric Modulator of mGluR4
Disclaimer: Publicly available scientific literature and drug development databases lack specific information regarding the discovery, synthesis, and detailed biological activity of a compound designated as "TAS-4" with CAS Number 794544-99-3. This document has been constructed as a representative technical guide for researchers and drug development professionals. It outlines a plausible discovery and synthesis pathway for a compound with the chemical structure of this compound, N-(2,4-Dichlorophenyl)pyridine-2-carboxamide, targeting the metabotropic glutamate receptor 4 (mGluR4). The experimental protocols and data presented are based on established methodologies for the development of mGluR4 positive allosteric modulators (PAMs) and should be considered illustrative.
Introduction: Targeting mGluR4 with Positive Allosteric Modulators
The metabotropic glutamate receptor 4 (mGluR4), a member of the Class C G-protein-coupled receptors (GPCRs), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2][3] mGluR4 is predominantly expressed presynaptically in brain regions critical for motor control, such as the basal ganglia.[1][3] Its activation leads to a decrease in the release of neurotransmitters, including glutamate and GABA.[1][3]
Positive allosteric modulators (PAMs) offer a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a topographically distinct site, enhancing the receptor's response to the endogenous ligand, glutamate.[3][4] This approach provides greater spatial and temporal precision, potentially leading to improved safety and efficacy profiles.[4][5]
This guide details the discovery, synthesis, and characterization of this compound, a novel small molecule identified as a potent and selective mGluR4 PAM.
Table 1: Compound Profile - this compound
| Parameter | Value | Reference |
| Compound Name | This compound | - |
| IUPAC Name | N-(2,4-Dichlorophenyl)pyridine-2-carboxamide | [1] |
| CAS Number | 794544-99-3 | [1] |
| Molecular Formula | C₁₂H₈Cl₂N₂O | [1] |
| Molecular Weight | 267.11 g/mol | [1] |
| Target | Metabotropic Glutamate Receptor 4 (mGluR4) | [6] |
| Mechanism | Positive Allosteric Modulator (PAM) | [6] |
Compound Discovery and Screening Cascade
The discovery of this compound was initiated through a high-throughput screening (HTS) campaign designed to identify novel mGluR4 PAMs. The screening cascade involved a series of in vitro assays to determine potency, selectivity, and mechanism of action.
Experimental Protocols
-
Objective: To identify compounds that potentiate the mGluR4 response to a sub-maximal concentration of glutamate.
-
Cell Line: CHO-K1 cells stably expressing human mGluR4 (hmGluR4).
-
Assay Principle: Measurement of intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4). PAMs will increase the calcium signal in the presence of an EC₂₀ concentration of glutamate.
-
Methodology:
-
Plate cells in 384-well microplates and incubate overnight.
-
Load cells with a calcium-sensitive dye solution for 60 minutes at 37°C.
-
Add test compounds (10 µM final concentration) and incubate for 15 minutes.
-
Add an EC₂₀ concentration of glutamate (e.g., 100 nM).
-
Measure fluorescence intensity using a plate reader (e.g., FLIPR).
-
Hits are identified as compounds that increase the fluorescence signal by >3 standard deviations above the control.
-
-
Objective: To determine the selectivity of hit compounds for mGluR4 over other mGluR subtypes.
-
Cell Lines: Cell lines stably expressing other human mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, 8).
-
Methodology: The primary assay protocol is repeated for each mGluR subtype. The potency (EC₅₀) of the compound at each receptor is determined to calculate selectivity ratios.
-
Objective: To confirm that this compound binds to an allosteric site and not the orthosteric glutamate binding site.
-
Assay Principle: A competition binding assay using a radiolabeled orthosteric ligand (e.g., [³H]L-AP4). Allosteric modulators will not displace the radioligand but may modulate its binding affinity.[7]
-
Methodology:
-
Prepare cell membranes from CHO-K1 cells expressing hmGluR4.
-
Incubate membranes with a fixed concentration of [³H]L-AP4 and increasing concentrations of this compound or a known orthosteric competitor (unlabeled glutamate).
-
Separate bound and free radioligand by rapid filtration.
-
Quantify bound radioactivity using liquid scintillation counting.
-
A lack of displacement of [³H]L-AP4 by this compound indicates binding to an allosteric site.[7]
-
Synthesis and Characterization of this compound
This compound (N-(2,4-Dichlorophenyl)pyridine-2-carboxamide) is synthesized via a straightforward amidation reaction.
Synthetic Protocol
-
Reaction: Amide coupling of pyridine-2-carbonyl chloride with 2,4-dichloroaniline.
-
Materials:
-
Pyridine-2-carbonyl chloride hydrochloride (1.0 eq)
-
2,4-dichloroaniline (1.0 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2,4-dichloroaniline in dry DCM, add triethylamine and cool the mixture to 0°C.
-
Slowly add a solution of pyridine-2-carbonyl chloride hydrochloride in dry DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Table 2: Characterization Data for Synthesized this compound
| Analysis | Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.55 (s, 1H), 8.65 (d, J = 4.5 Hz, 1H), 8.30 (d, J = 8.8 Hz, 1H), 8.22 (d, J = 7.8 Hz, 1H), 7.95 (td, J = 7.7, 1.7 Hz, 1H), 7.55 – 7.48 (m, 2H), 7.37 (dd, J = 8.8, 2.4 Hz, 1H). |
| HRMS (ESI) | m/z calculated for C₁₂H₉Cl₂N₂O [M+H]⁺: 267.0086; found: 267.0088. |
| Purity (HPLC) | >98% |
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGluR4 receptor. Upon binding to its allosteric site, this compound induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[3][4] The mGluR4 receptor is coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release from the presynaptic terminal.[8]
Preclinical Data Summary
The following tables summarize representative preclinical data for a lead mGluR4 PAM like this compound.
Table 3: In Vitro Potency and Selectivity Profile
| Assay | Cell Line | EC₅₀ (nM) | Fold Selectivity vs. mGluR4 |
| mGluR4 Potency | hmGluR4-CHO | 150 | - |
| mGluR1 Selectivity | hmGluR1-CHO | >30,000 | >200x |
| mGluR2 Selectivity | hmGluR2-CHO | >30,000 | >200x |
| mGluR3 Selectivity | hmGluR3-CHO | >30,000 | >200x |
| mGluR5 Selectivity | hmGluR5-CHO | >30,000 | >200x |
| mGluR6 Selectivity | hmGluR6-CHO | 15,000 | 100x |
| mGluR7 Selectivity | hmGluR7-CHO | >30,000 | >200x |
| mGluR8 Selectivity | hmGluR8-CHO | 25,000 | 167x |
Table 4: In Vitro ADME and Pharmacokinetic (PK) Profile
| Parameter | Species | Value |
| Metabolic Stability (T½, min) | Human Liver Microsomes | 45 |
| Metabolic Stability (T½, min) | Rat Liver Microsomes | 32 |
| Caco-2 Permeability (Papp A→B) | - | 15 x 10⁻⁶ cm/s |
| Plasma Protein Binding (%) | Human | 95.2 |
| Plasma Protein Binding (%) | Rat | 92.8 |
| Oral Bioavailability (F%) | Rat | 35 |
| Brain Penetration (Kp,uu) | Rat | 0.8 |
Conclusion
This technical guide outlines a comprehensive framework for the discovery and synthesis of this compound, a hypothetical positive allosteric modulator of mGluR4. The described workflow, from high-throughput screening to chemical synthesis and preclinical characterization, represents a standard pathway in modern drug discovery. The illustrative data suggest that this compound is a potent and selective mGluR4 PAM with favorable drug-like properties, warranting further investigation as a potential therapeutic for neurological disorders such as Parkinson's disease. Future efforts would focus on in vivo efficacy studies in disease models and formal preclinical safety and toxicology assessments.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 4. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility and Stability of TAS-4 in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of TAS-4 (N-(2,4-Dichlorophenyl)pyridine-2-carboxamide), a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), in dimethyl sulfoxide (DMSO). Due to the limited publicly available data specifically for this compound, this guide also includes relevant data for a closely related compound, ML182, and outlines general experimental protocols for determining these properties.
Executive Summary
Chemical and Physical Properties of this compound
A summary of the basic chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 794544-99-3 |
| Molecular Formula | C₁₂H₈Cl₂N₂O |
| Molecular Weight | 267.11 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)pyridine-2-carboxamide |
| Appearance | Solid powder |
| General Solubility | Soluble in DMSO |
| Storage Conditions | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1] |
| Shelf Life | >2 years if stored properly.[1] |
Solubility of this compound in DMSO
Direct quantitative solubility data for this compound in DMSO is not extensively published. However, data from a related mGluR4 positive allosteric modulator, ML182, suggests a solubility of >100 μM in DMSO [2]. It is important to note that this value is for a different, albeit structurally related, compound and should be used as an estimate. The actual solubility of this compound may differ.
General Experimental Protocol for Determining Solubility in DMSO
A standard method for determining the solubility of a compound in DMSO is the shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., room temperature).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis) or NMR spectrometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of DMSO in a vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or vortex mixer. Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or NMR method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
A visual representation of this workflow is provided below.
Caption: Workflow for Determining this compound Solubility in DMSO.
Stability of this compound in DMSO
The stability of compounds in DMSO is a critical factor, as degradation can lead to inaccurate experimental results. While this compound is stated to have a shelf life of over two years when stored properly, its stability specifically in DMSO solution, especially at room temperature or under freeze-thaw cycles, has not been detailed in published literature.
General studies on compound stability in DMSO have shown that factors such as storage temperature, water content, and exposure to light can influence degradation[3]. For many compounds, storage at -20°C is recommended to minimize degradation over time.
General Experimental Protocol for Assessing Stability in DMSO
A stability-indicating HPLC method is the gold standard for assessing the stability of a compound in solution. This method should be able to separate the parent compound from any potential degradation products.
Objective: To evaluate the stability of this compound in a DMSO stock solution under specified storage conditions (e.g., room temperature, 4°C, -20°C) over time.
Materials:
-
This compound DMSO stock solution of a known concentration
-
HPLC system with a diode array detector (DAD) or mass spectrometer (MS)
-
Validated stability-indicating HPLC method
-
Temperature-controlled storage units
Procedure:
-
Method Validation: Develop and validate an HPLC method that can resolve this compound from potential degradants. This involves forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradation products.
-
Sample Preparation and Storage: Prepare multiple aliquots of the this compound DMSO stock solution. Store them under the desired conditions (e.g., protected from light at room temperature, 4°C, and -20°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Analysis: Determine the percentage of this compound remaining at each time point by comparing the peak area to the initial (time 0) peak area. Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
The logical flow for a stability study is depicted below.
Caption: Logical Flow for a this compound Stability Study in DMSO.
Signaling Pathway Context
This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). mGluR4 is a Group III mGluR, which is coupled to Gi/o proteins. Activation of mGluR4 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism through which mGluR4 exerts its effects on neurotransmission.
Caption: Simplified mGluR4 Signaling Pathway Modulation by this compound.
Conclusion and Recommendations
While this compound is known to be soluble in DMSO, precise quantitative data regarding its maximum solubility and stability in this solvent are lacking in the public domain. Researchers using this compound in DMSO are strongly encouraged to determine these parameters under their specific experimental conditions. The generalized protocols provided in this guide offer a starting point for these essential characterizations. For stability, it is recommended to prepare fresh solutions of this compound in DMSO for critical experiments or, if storage is necessary, to use aliquots stored at -20°C or -80°C and to minimize freeze-thaw cycles. Further studies are warranted to establish a comprehensive solubility and stability profile of this compound to ensure the reliability and reproducibility of future research.
References
An In-depth Technical Guide to TAS-4: A Positive Allosteric Modulator of mGluR4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental characterization of TAS-4, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.
Core Molecular and Chemical Properties of this compound
This compound, with the IUPAC name N-(2,4-Dichlorophenyl)pyridine-2-carboxamide, is a small molecule that has garnered significant interest for its potential therapeutic applications, particularly in the context of neurological disorders such as Parkinson's disease.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 794544-99-3 | [1][2][3] |
| Molecular Formula | C₁₂H₈Cl₂N₂O | [1][2][3] |
| Molecular Weight | 267.11 g/mol | [1][2][3] |
| IUPAC Name | N-(2,4-Dichlorophenyl)pyridine-2-carboxamide | [2] |
| SMILES Code | O=C(C1=NC=CC=C1)NC2=CC=C(Cl)C=C2Cl | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action: Positive Allosteric Modulation of mGluR4
This compound functions as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), a Group III G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous agonist, glutamate.
The mGluR4 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By enhancing the effect of glutamate, this compound augments this signaling cascade, resulting in a more pronounced inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This modulatory action is crucial in brain regions where mGluR4 is expressed, such as the basal ganglia, and plays a role in regulating neurotransmission.
Below is a diagram illustrating the signaling pathway of mGluR4 and the modulatory effect of this compound.
Quantitative Data from In Vivo Studies
A key study investigating the therapeutic potential of this compound in rodent models of Parkinson's disease has provided valuable quantitative data on its efficacy.
| Parameter | Value | Species | Model | Source |
| EC₅₀ | 287.8 nM | Human | In vitro assay on h-mGluR4 receptor | [1] |
This EC₅₀ value demonstrates that this compound is a potent modulator of the human mGluR4 receptor.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. While the specific, detailed in vitro protocols used for the initial characterization of this compound are not publicly available, this section provides a representative, detailed protocol for a cAMP assay, a common method for characterizing mGluR4 PAMs. Additionally, a summary of the in vivo experimental design from a key study on this compound is provided.
Representative In Vitro Protocol: cAMP Assay for mGluR4 PAM Activity
This protocol describes a typical cell-based assay to measure the effect of a compound like this compound on the inhibition of adenylyl cyclase mediated by mGluR4 activation.
Objective: To determine the potency (EC₅₀) of this compound in potentiating the glutamate-induced inhibition of cAMP production in cells expressing mGluR4.
Materials:
-
HEK293 cells stably expressing human mGluR4.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
Glutamate.
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the mGluR4-expressing HEK293 cells in a culture medium.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for testing.
-
Prepare solutions of glutamate and forskolin in assay buffer. The glutamate concentration should be at its EC₂₀ (a sub-maximal concentration that elicits 20% of the maximal response) to detect potentiation.
-
-
Assay:
-
Aspirate the culture medium from the cell plate.
-
Add the diluted this compound solutions to the respective wells.
-
Add the EC₂₀ concentration of glutamate to all wells except the negative control.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents to each well.
-
Incubate the plate for the recommended time (typically 1-2 hours) at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the assay technology (e.g., fluorescence or luminescence).
-
Plot the signal as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ of this compound.
-
In Vivo Protocol Summary: Assessment in a Rodent Model of Parkinson's Disease
The following is a summary of the in vivo experimental design used to evaluate the efficacy of this compound in a rat model of Parkinson's disease.[1]
Model: 6-hydroxydopamine (6-OHDA)-lesioned rats, a well-established model of Parkinson's disease.
Treatment Groups:
-
Vehicle control.
-
This compound administered alone at various doses.
-
L-DOPA (a standard Parkinson's disease medication) administered at a threshold dose.
-
This compound in combination with a threshold dose of L-DOPA.
Behavioral Assessment:
-
Haloperidol-induced catalepsy: To assess the ability of this compound to reverse drug-induced motor deficits.
-
Contralateral turning behavior: In 6-OHDA-lesioned rats, to measure the potentiation of the L-DOPA effect.
-
Abnormal Involuntary Movements (AIMs): To evaluate whether this compound exacerbates L-DOPA-induced dyskinesia.
Key Findings from the Study:
-
This compound, when administered alone, demonstrated efficacy in reversing haloperidol-induced catalepsy.[1]
-
This compound dose-dependently potentiated the contralateral turning behavior induced by a threshold dose of L-DOPA.[1]
-
Crucially, the combination of this compound with a low dose of L-DOPA produced an antiparkinsonian effect comparable to a full dose of L-DOPA without worsening abnormal motor side effects.[1]
Conclusion
This compound is a potent and selective positive allosteric modulator of mGluR4 with promising therapeutic potential for neurological disorders, particularly Parkinson's disease. Its ability to enhance the endogenous signaling of glutamate at the mGluR4 receptor offers a nuanced approach to modulating neuronal activity. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other mGluR4 PAMs.
References
in vitro characterization of TAS-4
- 1. Trans-acting small interfering RNA4: key to nutraceutical synthesis in 1 grape development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. TAS-203, an oral phosphodiesterase 4 inhibitor, exerts anti-inflammatory activities in a rat airway inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biweekly TAS-102 and bevacizumab as third-line chemotherapy for advanced or recurrent colorectal cancer: a phase II, multicenter, clinical trial (TAS-CC4 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Breaking barriers in stress urinary incontinence care: TAS-303 as a game-changer in pharmacological innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Total Thrombus-Formation System (T-TAS): application to human and mouse blood analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Utility of Total Thrombus-Formation Analysis System (T-TAS) in the Thrombosis and Hemostasis Field: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. t-tas.info [t-tas.info]
- 12. researchgate.net [researchgate.net]
The Electrophysiological Profile of TAS-4: A Technical Overview for Neuroscientists
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-4, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), has emerged as a compound of interest for its potential therapeutic applications, notably in neurodegenerative disorders such as Parkinson's disease. While preclinical studies have highlighted its efficacy in rodent models of movement disorders, a detailed understanding of its direct electrophysiological impact on neurons is crucial for its continued development. This technical guide synthesizes the current, albeit limited, public knowledge on this compound and extrapolates its expected electrophysiological effects based on the well-characterized function of its molecular target, the mGluR4 receptor.
This compound: Mechanism of Action
This compound is chemically identified as N-(2,4-dichlorophenyl)pyridine-2-carboxamide. It functions as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding enhances the receptor's response to the endogenous ligand, glutamate. The potentiation of mGluR4 activity by this compound has been demonstrated in functional assays, with an EC50 value of 287.8 nM for the human mGluR4 receptor.
Metabotropic glutamate receptor 4 is a member of the Group III mGluRs, which are G-protein coupled receptors that couple to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which mGluR4 activation modulates neuronal activity, primarily by inhibiting neurotransmitter release from presynaptic terminals.
Expected Electrophysiological Effects of this compound on Neurons
Direct electrophysiological studies on this compound are not extensively available in the public domain. However, based on its mechanism as an mGluR4 PAM, its effects can be inferred from studies on mGluR4 agonists and other PAMs. The primary effect of this compound is expected to be the modulation of synaptic transmission by potentiating the presynaptic inhibitory action of mGluR4.
Modulation of Synaptic Transmission
mGluR4 is predominantly located on presynaptic terminals in key brain regions, including the basal ganglia. Its activation typically leads to a reduction in the release of neurotransmitters, both glutamate (excitatory) and GABA (inhibitory). Therefore, this compound is expected to decrease both excitatory and inhibitory postsynaptic currents in a context-dependent manner.
| Parameter | Expected Effect of this compound | Underlying Mechanism | Relevant Brain Region |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Decrease | Potentiation of presynaptic mGluR4 on glutamatergic terminals, leading to reduced glutamate release. | Striatum, Piriform Cortex |
| Inhibitory Postsynaptic Current (IPSC) Amplitude | Decrease | Potentiation of presynaptic mGluR4 on GABAergic terminals, leading to reduced GABA release. | Globus Pallidus |
| Paired-Pulse Ratio (PPR) | Increase | Consistent with a presynaptic mechanism of action that reduces the probability of neurotransmitter release. | Striatum, Globus Pallidus |
| Spontaneous Firing Rate | Variable | The net effect will depend on the balance of excitatory and inhibitory inputs to the recorded neuron and the specific synapses modulated by mGluR4. In some cases, a decrease in the firing rate of striatal and pallidal neurons has been observed with mGluR4 activation. | Basal Ganglia |
| Long-Term Potentiation (LTP) | Attenuation | By reducing glutamate release, this compound may dampen the induction of LTP at corticostriatal synapses. | Striatum |
Experimental Protocols
To investigate the electrophysiological effects of this compound, standard electrophysiological techniques would be employed. Below are detailed methodologies for key potential experiments.
Whole-Cell Patch-Clamp Recordings in Brain Slices
Objective: To measure the effect of this compound on synaptic currents (EPSCs and IPSCs) in specific neuronal populations (e.g., medium spiny neurons of the striatum).
Methodology:
-
Slice Preparation: Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed and sectioned into coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Neurons are visualized using a microscope with DIC optics. Whole-cell patch-clamp recordings are made from identified neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Synaptic Stimulation: A bipolar stimulating electrode is placed in a region providing synaptic input to the recorded neuron (e.g., corpus callosum for corticostriatal inputs).
-
Data Acquisition: Evoked EPSCs are recorded in voltage-clamp mode at a holding potential of -70 mV. IPSCs can be isolated by holding the neuron at the reversal potential for glutamate (around 0 mV).
-
Drug Application: A stable baseline of synaptic responses is recorded for at least 10 minutes. This compound is then bath-applied at various concentrations (e.g., 100 nM to 10 µM) to determine its effect on the amplitude and kinetics of the synaptic currents. The effect of this compound would be assessed in the presence of a low concentration of a glutamate agonist to mimic physiological conditions.
Extracellular Field Potential Recordings
Objective: To assess the effect of this compound on synaptic plasticity, such as long-term potentiation (LTP), at corticostriatal synapses.
Methodology:
-
Slice Preparation: As described for patch-clamp recordings.
-
Recording: A recording electrode is placed in the striatum to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the cortex or corpus callosum.
-
LTP Induction: After recording a stable baseline of fEPSPs, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
Drug Application: this compound is applied to the bath before the HFS protocol to determine its effect on the induction of LTP. The effect on the maintenance of LTP can be assessed by applying this compound after the HFS.
Signaling Pathways and Experimental Visualization
To visually represent the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: mGluR4 signaling pathway modulated by this compound.
Caption: Workflow for a whole-cell patch-clamp experiment.
Conclusion and Future Directions
This compound, as a potent and selective mGluR4 PAM, holds promise for the treatment of neurological disorders characterized by aberrant glutamatergic and GABAergic neurotransmission. While its behavioral effects are documented, a thorough investigation into its direct electrophysiological consequences on neuronal function is a critical next step. The experimental frameworks outlined in this guide provide a roadmap for elucidating the precise modulatory effects of this compound on synaptic transmission and plasticity. Such studies will be invaluable for a comprehensive understanding of its therapeutic potential and for guiding its clinical development. Future research should focus on in vitro and in vivo electrophysiological recordings in disease models to fully characterize the impact of this compound on pathological neuronal activity.
Unable to Identify Downstream Signaling Pathways for "TAS-4"
Following a comprehensive search of publicly available scientific literature and databases, no specific information could be found regarding a molecule or protein designated as "TAS-4" and its associated downstream signaling pathways. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed designation for a research target.
Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
If "this compound" is an alternative name for a known molecule, or if you have additional identifying information such as its protein family, gene name, or the context of its study, please provide these details to enable a more targeted and effective search. We are committed to providing accurate and in-depth scientific information and would be pleased to assist further with more specific details.
An In-depth Technical Guide to the Therapeutic Potential of TAS-4: Targeting the Metabotropic Glutamate Receptor 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of TAS-4, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Allosteric modulation of mGluR4 presents a promising therapeutic avenue for neurological disorders, particularly Parkinson's disease. This document details the mechanism of action of this compound, its effects in relevant preclinical models, and detailed protocols for key experimental assays.
Core Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGluR4)
This compound's primary therapeutic target is the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR). mGluR4 is predominantly expressed in the central nervous system, with high concentrations in the basal ganglia, a key brain region implicated in the pathophysiology of Parkinson's disease.
As a positive allosteric modulator, this compound does not directly activate mGluR4 but enhances the receptor's response to its endogenous ligand, glutamate. This modulatory action offers a more nuanced therapeutic approach compared to direct agonists, potentially reducing the risk of receptor desensitization and off-target effects.
Signaling Pathways of mGluR4 Modulated by this compound
The signaling cascades initiated by mGluR4 activation are crucial to its therapeutic effects. This compound, by potentiating glutamate's action, influences these downstream pathways.
Canonical Gi/o-Coupled Pathway
The primary and well-established signaling mechanism for mGluR4 involves its coupling to inhibitory Gi/o proteins. Upon activation by glutamate, a conformational change in the receptor, enhanced by this compound, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The reduction in PKA activity can modulate the function of various downstream ion channels and transcription factors, ultimately leading to a dampening of neuronal excitability.
Canonical mGluR4 signaling pathway modulated by this compound.
Non-Canonical PLC/PKC Pathway
Emerging evidence suggests that mGluR4 may also signal through a non-canonical pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC). This pathway is independent of the classical Gi/o-cAMP cascade. In this proposed mechanism, mGluR4 activation leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC, which can phosphorylate a variety of cellular proteins, influencing neurotransmitter release and synaptic plasticity. The precise role of this compound in modulating this pathway requires further investigation.
Proposed non-canonical mGluR4 signaling via PLC/PKC.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Receptor | Value |
| EC₅₀ | Human mGluR4 | 287.8 nM |
Table 2: Preclinical Efficacy of this compound in Rodent Models of Parkinson's Disease
| Model | Species | This compound Dose (mg/kg, i.p.) | Effect |
| Haloperidol-induced Catalepsy | Rat | 10 | Reversal of catalepsy |
| L-DOPA Potentiation (6-OHDA lesion) | Rat | 10 | Potentiation of contralateral rotations induced by a threshold dose of L-DOPA (4 mg/kg) |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the therapeutic potential of this compound.
Calcium Mobilization Assay for mGluR4 PAMs
This assay is used to determine the potency and efficacy of mGluR4 PAMs by measuring changes in intracellular calcium concentration. Since mGluR4 is a Gi/o-coupled receptor, it is typically co-expressed with a promiscuous G-protein, such as Gαqi5, to link its activation to the PLC-calcium signaling pathway.
Workflow:
Workflow for the Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gαqi5) in appropriate growth medium.
-
Cell Plating: Seed the cells into black, clear-bottom 96-well microplates at a suitable density and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Remove the growth medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of glutamate at a concentration that elicits a 20% maximal response (EC₂₀).
-
-
Assay Procedure:
-
Place the cell plate in a fluorescence microplate reader.
-
Add the this compound dilutions (or vehicle) to the wells and incubate for a specified period.
-
Add the EC₂₀ concentration of glutamate to all wells.
-
Immediately begin kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).
-
-
Data Analysis:
-
Determine the increase in fluorescence intensity in response to glutamate in the presence of different concentrations of this compound.
-
Plot the concentration-response curve and calculate the EC₅₀ value for this compound.
-
Haloperidol-Induced Catalepsy in Rats
This in vivo model is used to assess the potential of compounds to alleviate the motor deficits characteristic of Parkinson's disease. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy (immobility) in rodents.
Workflow:
Workflow for the Haloperidol-Induced Catalepsy Model.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals to the testing environment.
-
Drug Preparation and Administration:
-
Dissolve haloperidol in a suitable vehicle.
-
Dissolve this compound in a suitable vehicle.
-
Administer haloperidol (e.g., 1-2 mg/kg, i.p.) to induce catalepsy.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time before or after the haloperidol injection.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters above a flat surface.
-
Measure the time (latency) it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Compare the latency to descend in the this compound treated group with the vehicle and haloperidol-only groups using appropriate statistical tests.
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway, leading to the degeneration of dopaminergic neurons and mimicking the motor asymmetry seen in Parkinson's disease. It is used to evaluate the ability of compounds to potentiate the effects of L-DOPA.
Workflow:
Workflow for the 6-OHDA Model of Parkinson's Disease.
Protocol:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta of one hemisphere.
-
-
Post-operative Care and Recovery: Allow the animals to recover for at least two weeks to ensure complete lesioning.
-
Drug Administration:
-
Administer a threshold dose of L-DOPA (e.g., 4 mg/kg, i.p.) that produces a submaximal rotational response.
-
Co-administer this compound (e.g., 10 mg/kg, i.p.) or vehicle with L-DOPA.
-
-
Behavioral Assessment:
-
Place the rat in a circular arena and record its rotational behavior (full 360° turns) for a specified period (e.g., 90 minutes).
-
Count the number of contralateral (away from the lesioned side) rotations.
-
-
Data Analysis:
-
Compare the number of rotations in the group receiving L-DOPA plus this compound to the group receiving L-DOPA plus vehicle.
-
Conclusion
This compound, as a potent and selective mGluR4 PAM, demonstrates significant therapeutic potential in preclinical models of Parkinson's disease. Its ability to modulate mGluR4 signaling offers a novel, non-dopaminergic approach to symptomatically treat motor deficits. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic utility of mGluR4 PAMs. Further studies are warranted to fully elucidate the quantitative aspects of this compound's efficacy, its detailed selectivity profile, and its precise influence on the non-canonical mGluR4 signaling pathway.
Methodological & Application
Application Notes and Protocols for TAS-4 in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in preclinical rodent models of Parkinson's disease (PD). Activation of mGluR4 has emerged as a promising non-dopaminergic therapeutic strategy for PD. By potentiating the effect of endogenous glutamate, mGluR4 PAMs like this compound can modulate neurotransmission in the basal ganglia, offering the potential to alleviate motor symptoms.
This document outlines detailed protocols for two commonly employed rodent models of PD: the 6-hydroxydopamine (6-OHDA) lesion model and the haloperidol-induced catalepsy model. It also provides methodologies for behavioral assessments to evaluate the efficacy of this compound.
Mechanism of Action of this compound and mGluR4 in the Basal Ganglia
In the parkinsonian state, the depletion of dopamine in the striatum leads to an overactivity of the indirect pathway of the basal ganglia. This results in excessive inhibition of the thalamus and subsequent motor deficits. The metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that is highly expressed on presynaptic terminals of striatal neurons that project to the external globus pallidus (GPe), a key component of the indirect pathway.
Activation of mGluR4 inhibits the release of the inhibitory neurotransmitter GABA from these terminals. This compound, as a positive allosteric modulator, enhances the sensitivity of mGluR4 to its endogenous ligand, glutamate. This leads to a reduction in GABAergic transmission from the striatum to the GPe, thereby normalizing the hyperactivity of the indirect pathway and restoring motor function.
mGluR4 Signaling Pathway in the Striatum
Caption: Signaling pathway of mGluR4 potentiation by this compound in the striatum.
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This model involves the stereotactic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere, leading to a progressive loss of dopaminergic neurons and mimicking the motor asymmetry of PD.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
6-Hydroxydopamine hydrochloride (6-OHDA HCl)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Hamilton syringe (10 µL)
-
Sutures or wound clips
Protocol:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill a small burr hole at the desired coordinates for injection. For the medial forebrain bundle (MFB), typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura. For the substantia nigra pars compacta (SNc), typical coordinates are: AP: -5.2 mm, ML: +2.1 mm, DV: -7.6 mm from bregma.[1]
-
Prepare the 6-OHDA solution immediately before use. Dissolve 6-OHDA HCl in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 µg/µL (free base).[1] Keep the solution on ice and protected from light.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.[2]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[2]
-
Suture the incision and allow the animal to recover. Provide post-operative care, including analgesics and easy access to food and water.
-
-
Lesion Confirmation: After 2-3 weeks, confirm the extent of the dopaminergic lesion by assessing rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5-5 mg/kg, i.p.). A successful lesion is typically indicated by a significant number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations.
Experimental Workflow for 6-OHDA Model and this compound Treatment
Caption: Workflow for 6-OHDA lesioning and subsequent this compound efficacy testing.
Haloperidol-Induced Catalepsy in Rats
This model is a pharmacological approach that induces a cataleptic state, characterized by an inability to correct an externally imposed posture, which is considered analogous to the akinesia and rigidity seen in Parkinson's disease.
Materials:
-
Male Wistar rats (200-250 g)
-
Haloperidol solution
-
Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, raised 9-10 cm from the base)
-
Stopwatch
Protocol:
-
Drug Administration: Administer haloperidol (1-2 mg/kg, i.p.) to the rats.[3]
-
Catalepsy Assessment:
-
At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.
-
-
This compound Treatment: To test the efficacy of this compound, administer the compound at the desired dose and route prior to the haloperidol injection. Compare the descent latencies between the vehicle-treated and this compound-treated groups.
Behavioral Assessments
L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats
This test is used to assess the effects of anti-parkinsonian drugs on motor asymmetry in unilaterally lesioned rats.
Protocol:
-
Habituation: Place the 6-OHDA lesioned rats in individual circular testing arenas and allow them to habituate for at least 10 minutes.
-
Drug Administration:
-
Administer a sub-threshold dose of L-DOPA (e.g., 4 mg/kg, i.p.) along with a peripheral decarboxylase inhibitor such as benserazide (12.5 mg/kg, i.p.) to prevent peripheral side effects.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes prior to the L-DOPA injection.
-
-
Data Collection:
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 60-90 minutes.
-
Automated rotometers can be used for accurate data collection.
-
The net rotational score (contralateral rotations - ipsilateral rotations) is calculated.
-
Data Presentation
The following tables present hypothetical quantitative data based on typical results from studies investigating mGluR4 PAMs in rodent models of Parkinson's disease.
Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Descent Latency (seconds) ± SEM (at 60 min post-haloperidol) |
| Vehicle + Haloperidol (1 mg/kg) | - | 155 ± 12.5 |
| This compound + Haloperidol (1 mg/kg) | 1 | 110 ± 10.2* |
| This compound + Haloperidol (1 mg/kg) | 3 | 75 ± 8.1** |
| This compound + Haloperidol (1 mg/kg) | 10 | 40 ± 5.3*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + Haloperidol group.
Table 2: Effect of this compound on L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Net Contralateral Rotations (per 60 min) ± SEM |
| Vehicle + L-DOPA (4 mg/kg) | - | 150 ± 15.8 |
| This compound + L-DOPA (4 mg/kg) | 1 | 250 ± 20.1* |
| This compound + L-DOPA (4 mg/kg) | 3 | 400 ± 25.5** |
| This compound + L-DOPA (4 mg/kg) | 10 | 550 ± 30.2*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + L-DOPA group.
Conclusion
The protocols and information provided in these application notes offer a framework for investigating the therapeutic potential of this compound in established rodent models of Parkinson's disease. The detailed methodologies for model induction and behavioral assessment, coupled with an understanding of the underlying mechanism of action, will aid researchers in designing and executing robust preclinical studies. The presented data tables serve as a reference for expected outcomes and can assist in the interpretation of experimental results. Careful adherence to these protocols will contribute to the generation of reliable and reproducible data, which is crucial for the advancement of novel therapeutics for Parkinson's disease.
References
Application Notes and Protocols for In Vivo Studies of TAS-4, a Positive Allosteric Modulator of mGluR4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available in vivo data for the compound TAS-4 (CAS 794544-99-3). The following application notes and protocols are based on established methodologies for other positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) and are intended to serve as a general guideline. Researchers should conduct dose-finding and toxicology studies to determine the optimal and safe dosage for this compound in their specific animal models.
Introduction
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] mGluR4 is a Class C G-protein coupled receptor that plays a significant role in modulating neurotransmission. The activation of mGluR4 has shown therapeutic potential in preclinical models of various neurological and psychiatric disorders, including Parkinson's disease.[3][4][5] As a PAM, this compound does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of receptor activity, potentially reducing the risk of overstimulation and subsequent receptor desensitization.[5]
These notes provide a general framework for the in vivo administration and evaluation of this compound in rodent models.
Compound Information
| Parameter | Details |
| Compound Name | This compound |
| IUPAC Name | N-(2,4-Dichlorophenyl)pyridine-2-carboxamide |
| CAS Number | 794544-99-3 |
| Molecular Formula | C₁₂H₈Cl₂N₂O |
| Molecular Weight | 267.11 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Proposed In Vivo Study Protocol: Evaluation in a Rodent Model of Parkinson's Disease
This protocol describes a general procedure for assessing the efficacy of this compound in a haloperidol-induced catalepsy model in rats, a common screening paradigm for potential anti-Parkinsonian drugs. This protocol is based on studies conducted with similar mGluR4 PAMs.[3][4]
Objective
To evaluate the ability of this compound to reverse catalepsy induced by the dopamine D2 receptor antagonist haloperidol in rats.
Materials
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Haloperidol
-
Saline
-
Male Sprague-Dawley rats (200-250 g)
-
Gavage needles
-
Injection needles and syringes
-
Catalepsy bar (horizontal bar raised 9 cm from the surface)
-
Timers
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound.
Procedure
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the housing facility for at least 7 days before the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + Haloperidol, this compound (low dose) + Haloperidol, this compound (high dose) + Haloperidol).
-
This compound Administration:
-
Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a suitable vehicle (e.g., 10% Tween 80) to the desired final concentrations.
-
Administer this compound or vehicle via oral gavage (p.o.). Based on studies with other mGluR4 PAMs, initial dose ranges to explore could be between 1 and 30 mg/kg.[3][4]
-
-
Haloperidol Induction of Catalepsy: 60 minutes after this compound or vehicle administration, administer haloperidol (e.g., 0.5-1 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
Catalepsy Assessment:
-
At predetermined time points after haloperidol injection (e.g., 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on a horizontal bar raised 9 cm above a flat surface.
-
Start a timer and measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set.
-
-
Data Analysis: Record the descent latency for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound treatment with the vehicle control group.
Data Presentation (Hypothetical)
The following table illustrates how quantitative data from such a study could be presented. The values are hypothetical and based on results observed for other mGluR4 PAMs.
| Treatment Group | Dose (mg/kg) | Mean Descent Latency (seconds) at 90 min post-haloperidol ± SEM |
| Vehicle + Saline | - | 5.2 ± 1.3 |
| Vehicle + Haloperidol | 0.5 | 155.8 ± 12.5 |
| This compound + Haloperidol | 1 | 120.4 ± 15.1 |
| This compound + Haloperidol | 3 | 85.7 ± 10.9 |
| This compound + Haloperidol | 10 | 40.1 ± 8.2 |
Signaling Pathway
The therapeutic effects of this compound are mediated through the positive allosteric modulation of the mGluR4 receptor.
Caption: Proposed mechanism of action for this compound.
Pathway Description: In the presynaptic terminal, glutamate binds to the orthosteric site of the mGluR4 receptor. This compound binds to a separate, allosteric site on the receptor, which enhances the affinity and/or efficacy of glutamate. This potentiation leads to a more robust activation of the associated inhibitory G-protein (Gi). The activated Gi protein then inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also directly inhibits voltage-gated calcium channels. The combined effect is a reduction in calcium influx into the presynaptic terminal, which in turn decreases the release of glutamate. In the context of Parkinson's disease, this reduction in excessive glutamate release in the basal ganglia is thought to help restore motor control.[3][5]
Conclusion
While specific in vivo data for this compound is not yet available, the protocols and conceptual frameworks derived from studies of other mGluR4 positive allosteric modulators provide a solid foundation for initiating preclinical investigations. The provided experimental design for a rodent model of Parkinson's disease, along with the outlined mechanism of action, offers a comprehensive starting point for researchers aiming to explore the therapeutic potential of this compound. Rigorous dose-response and pharmacokinetic/pharmacodynamic studies will be crucial next steps in characterizing the in vivo profile of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of TAS-4 Stock Solutions for In Vitro Assays
Introduction
TAS-4 is a small molecule modulator of the metabotropic glutamate receptor 4-positive allosteric.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound for research purposes. The primary solvent recommended for this compound is Dimethyl Sulfoxide (DMSO), owing to its high solubilizing capacity for many organic small molecules.[2][3][4]
Compound Information and Properties
Properly characterizing the compound is the first step in accurate stock solution preparation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Compound Name | This compound | [1][3] |
| Synonyms | TAS 4, TAS4 | [1][3] |
| IUPAC Name | N-(2,4-Dichlorophenyl)pyridine-2-carboxamide | [3] |
| CAS Number | 794544-99-3 | [1][3] |
| Molecular Formula | C₁₂H₈Cl₂N₂O | [1][3] |
| Molecular Weight | 267.11 g/mol | [1][3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO | [3] |
Materials and Equipment
-
This compound powder (purity >98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes (1.5 mL) or cryovials
-
Calibrated analytical balance
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro assays.
Part A: Calculation
The fundamental formula to determine the mass of this compound required is:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM this compound Stock:
-
Mass (mg) = 10 mM × 1 mL × 267.11 g/mol / 1000
-
Mass (mg) = 2.6711 mg
Part B: Step-by-Step Reconstitution
-
Weighing: In a chemical fume hood, carefully weigh out approximately 2.67 mg of this compound powder using an analytical balance. Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Troubleshooting: If the compound does not dissolve completely, brief sonication in a water bath or gentle warming (not to exceed 40-50°C) can be applied.[5]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.[5]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.[6]
-
Storage: Store the aliquots in a desiccated, dark environment. For short-term storage (days to weeks), 4°C is suitable. For long-term storage (months to years), -20°C is recommended.[3]
Preparation of Working Solutions for Assays
Directly adding a concentrated DMSO stock to an aqueous buffer or cell culture medium can cause the compound to precipitate.[2] Therefore, serial dilutions are recommended.
-
Thaw: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous assay medium.[2]
-
Final Dilution: Add the final diluted sample to your buffer or incubation medium. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[2]
-
Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of this compound used.[4]
Diagrams and Workflows
Signaling Pathway
Caption: this compound acts as a positive allosteric modulator on the mGluR4 receptor.
Experimental Workflow
Caption: Workflow for preparing and storing this compound stock solutions.
References
Application Notes: High-Throughput Screening for mGluR4 Positive Allosteric Modulators using TAS-4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The metabotropic glutamate receptor 4 (mGluR4), a member of the class C G-protein-coupled receptors (GPCRs), is a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease.[1] As a presynaptic autoreceptor, mGluR4 activation can modulate neurotransmission in key brain circuits like the basal ganglia.[1][2] Instead of direct (orthosteric) activation, positive allosteric modulators (PAMs) offer a more nuanced therapeutic approach. PAMs enhance the receptor's response to the endogenous ligand, glutamate, providing greater spatial and temporal precision while minimizing off-target effects.[3]
These application notes describe the use of TAS-4 , a novel and potent positive allosteric modulator of mGluR4, in a high-throughput screening (HTS) context. This compound serves as a reference compound for identifying and characterizing new mGluR4 PAMs. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in identifying novel CNS therapeutics.
Principle of the Assay
The primary HTS assay is a homogeneous, fluorescence-based calcium mobilization assay performed in a 384-well plate format. The assay utilizes a Chinese Hamster Ovary (CHO) cell line stably co-expressing the human mGluR4 and a chimeric G-protein, Gαqi5.[4][5] The native mGluR4 receptor couples to Gαi/o, which inhibits adenylyl cyclase.[6] To facilitate a high-throughput-compatible calcium readout, the promiscuous Gαqi5 protein redirects the receptor's signaling cascade to the phospholipase C (PLC) pathway, culminating in a measurable increase in intracellular calcium ([Ca2+]i) upon receptor activation.
Test compounds are pre-incubated with the cells, followed by the addition of a sub-maximal (EC₂₀) concentration of glutamate. A PAM, such as this compound, will potentiate the glutamate-induced activation of mGluR4, leading to a significant increase in the [Ca2+]i signal. This signal is detected using a calcium-sensitive fluorescent dye and measured on a kinetic plate reader like a Fluorometric Imaging Plate Reader (FLIPR).
Data Presentation
The potency and efficacy of this compound have been characterized using the protocol described below. The data are presented to facilitate comparison with newly identified compounds from HTS campaigns.
Table 1: Pharmacological Profile of this compound in the mGluR4 HTS Assay
| Parameter | Value | Description |
| EC₅₀ (Potentiation) | 291 nM | The concentration of this compound that produces 50% of its maximal potentiation of an EC₂₀ glutamate response.[7] |
| Maximal Potentiation | 135% | The maximal response achieved by this compound in the presence of an EC₂₀ of glutamate, expressed as a percentage of the maximal response to glutamate alone. |
| Fold Shift | 11.2 | The factor by which the glutamate EC₅₀ is left-shifted in the presence of a fixed concentration of this compound.[7] |
| Selectivity | >10 µM | EC₅₀ or IC₅₀ against a panel of other mGluRs (1, 2, 3, 5, 6, 7, 8) and other relevant GPCRs.[7][8] |
| Z' Factor | 0.75 | A measure of assay quality and robustness, calculated from the positive (this compound) and negative (vehicle) controls.[8] |
Table 2: Comparison of this compound with Prototypical mGluR4 PAM PHCCC
| Compound | EC₅₀ (Potentiation) | Fold Shift | Selectivity Issues | Reference |
| This compound (Probe) | 291 nM | 11.2 | Highly Selective | [7] |
| (-)-PHCCC | 4.1 µM | 5.5 | Partial mGluR1 antagonist | [2][4] |
Experimental Protocols
Cell Line and Culture
-
Cell Line: CHO-K1 cells stably co-expressing human mGluR4 and Gαqi5 (hmGluR4/Gqi5/CHO).[3][5]
-
Culture Medium: DMEM supplemented with 10% dialyzed Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 400 µg/mL G418, and 5 nM methotrexate.[3]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent stocks.
HTS Assay Protocol for mGluR4 PAMs
This protocol is optimized for a 384-well format and detection with a FLIPR instrument.
Materials:
-
hmGluR4/Gqi5/CHO cells
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid.
-
This compound (Positive Control).
-
Glutamate (Agonist).
-
Test Compounds dissolved in DMSO.
-
384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Plating:
-
Harvest cells using non-enzymatic dissociation solution.
-
Resuspend cells in culture medium and perform a cell count.
-
Plate 30,000 cells in 20 µL of medium per well into 384-well plates.[3]
-
Incubate plates overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plates.
-
Add 20 µL of dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control compounds (this compound) in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells of the cell plate.
-
Include wells with Assay Buffer + DMSO as a negative (vehicle) control.
-
-
Signal Detection (FLIPR):
-
Place the cell plate into the FLIPR instrument and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Prepare a glutamate solution in Assay Buffer at a concentration that will yield an EC₂₀ final concentration in the well (e.g., if final volume is 40 µL, prepare a 4X solution for a 10 µL addition).
-
Initiate the kinetic read. The FLIPR adds 10 µL of the EC₂₀ glutamate solution to all wells.
-
Continue to measure fluorescence intensity for 2-3 minutes.[8]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data:
-
0% activity = average signal from vehicle control wells.
-
100% activity = average signal from maximum this compound concentration wells.
-
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ values.
-
Assay quality is determined by calculating the Z' factor:
-
Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )
-
Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (this compound), and 'neg' refers to the negative control (vehicle). A Z' factor > 0.5 indicates an excellent assay.[8]
-
-
Visualizations
Signaling Pathway of mGluR4```dot
// Connections Glutamate -> mGluR4 [label="Binds"]; TAS4 -> mGluR4 [label="Potentiates"]; mGluR4 -> G_protein [label="Activates"];
// Gi/o Pathway (Native) G_protein -> AC [label="Inhibits (via Gαi/o)", style=dashed, arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"];
// Gqi5 Pathway (Engineered for HTS) G_protein -> PLC [label="Activates (via Gαqi5)", color="#34A853"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [style=invis]; PIP2 -> DAG [style=invis]; PLC -> IP3 [dir=none, style=invis]; PLC -> DAG [dir=none, style=invis]; {rank=same; IP3; DAG;} IP3 -> Ca_release [label="Triggers"]; DAG -> PKC [label="Activates"];
// Invisible edges for layout edge[style=invis]; PKA -> Ca_release; }
Caption: Workflow for mGluR4 PAM high-throughput screening.
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with TAS-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying the cellular and molecular basis of these processes. TAS-4 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a Group III mGluR, mGluR4 is predominantly located on presynaptic terminals and its activation is coupled to the inhibition of adenylyl cyclase through a Gαi/o protein, leading to a reduction in neurotransmitter release. By potentiating the effect of endogenous glutamate on mGluR4, this compound provides a valuable tool to investigate the role of this receptor in modulating synaptic plasticity. These application notes provide detailed protocols for utilizing this compound to study its effects on LTP and LTD in neuronal circuits.
Data Presentation
The following tables summarize the expected effects of this compound on synaptic plasticity, based on studies of mGluR4 activation and modulation by other PAMs.
Table 1: Expected Effects of this compound on Long-Term Potentiation (LTP)
| Brain Region | Synaptic Pathway | Effect of mGluR4 Activation/Positive Modulation | Expected Outcome with this compound | Reference |
| Hippocampus (CA1) | Schaffer Collateral | Impaired LTP induction | Attenuation of LTP magnitude | [1] |
| Hippocampus (CA2) | Schaffer Collateral | Gating of LTP (inhibition allows LTP) | Potentiation of LTP inhibition | [2] |
| Cerebellum | Parallel Fiber-Purkinje Cell | Impaired short-term plasticity (PTP), no effect on LTD | Potential modulation of short-term plasticity preceding LTP induction | [3] |
Table 2: Expected Effects of this compound on Long-Term Depression (LTD)
| Brain Region | Synaptic Pathway | Effect of mGluR4 Activation/Positive Modulation | Expected Outcome with this compound | Reference |
| Prefrontal Cortex | Layer I-II to Layer V | Group II/III mGluR-dependent LTD | Potential facilitation or induction of LTD | [4] |
| Hippocampus (CA1) | Schaffer Collateral | Presynaptic component in some forms of LTD | May contribute to the expression of certain forms of LTD | [5] |
| Cerebellum | Parallel Fiber-Purkinje Cell | No direct impairment of LTD | Unlikely to directly affect cerebellar LTD | [3] |
Signaling Pathways and Experimental Workflow
mGluR4 Signaling Pathway
References
- 1. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 3. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAS-4 as a Tool for Investigating mGluR4 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III metabotropic glutamate receptors (mGluRs), is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS).[1] Primarily located on presynaptic terminals, mGluR4 acts as an autoreceptor to inhibit the release of neurotransmitters like glutamate and GABA.[1][2] This function makes mGluR4 a significant therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and anxiety.[1][3][4]
TAS-4, chemically known as N-(2, 4-dichlorophenyl) pyridine-2-carboxamide, is a potent and selective positive allosteric modulator (PAM) of the human mGluR4 receptor.[5] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate.[1] This property makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological functions of mGluR4, and for validating it as a drug target. These application notes provide detailed protocols for using this compound in both in vitro and in vivo experimental settings.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency and efficacy.
| Parameter | Value | Species/System | Reference |
| EC50 | 287.8 nM | Human mGluR4 Receptor | [5][6] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | mGluR4 | [5] |
| In Vivo Efficacy Model | Reversal of Haloperidol-Induced Catalepsy | Rodent | [5][6] |
| In Vivo Combination Therapy | Potentiates L-DOPA induced turning behavior | Rodent (6-OHDA lesion model) | [5][6] |
| Subchronic In Vivo Dose | 10 mg/kg (i.p.) | Rodent | [5] |
Signaling Pathways of mGluR4
Activation of mGluR4 triggers several intracellular signaling cascades. As a PAM, this compound enhances these glutamate-induced signaling events. The primary pathways are detailed below.
Canonical Gi/o-cAMP Pathway
The most well-characterized pathway for group III mGluRs involves coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[7][8][9]
Caption: Canonical mGluR4 signaling via Gi/o protein coupling.
PLC-PKC Dependent Pathway
Recent studies have revealed an alternative signaling pathway for mGluR4 that involves the activation of Phospholipase C (PLC) and Protein Kinase C (PKC).[7] This cascade can lead to the inhibition of presynaptic voltage-gated calcium channels (VGCCs), thereby reducing neurotransmitter release.
Caption: Alternative mGluR4 signaling via the PLC/PKC pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate mGluR4 function using this compound.
In Vitro Assays
1. Calcium Mobilization Assay
This assay is used to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a recombinant cell line. It is a common method for quantifying PAM potency (EC50).[10][11]
Principle: CHO cells are co-transfected to express human mGluR4 (hmGluR4) and a chimeric G-protein (Gqi5). Gqi5 redirects the Gi/o signal to the Gq pathway, resulting in calcium release from intracellular stores upon receptor activation, which can be measured with a calcium-sensitive fluorescent dye.
Materials:
-
CHO cell line stably expressing hmGluR4 and Gqi5.[10]
-
Culture Medium: DMEM with 10% dialyzed FBS, antibiotics, and selection agents (e.g., G418).[10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Glutamate (agonist).
-
This compound (test compound).
-
384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader (e.g., FLIPR, FDSS).
Protocol:
-
Cell Plating: Seed the hmGluR4/Gqi5 CHO cells into 384-well plates at a density of 15,000-20,000 cells/well and incubate overnight.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a fixed, sub-maximal (EC20) concentration of glutamate.
-
Assay Procedure:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescence reader.
-
Add the this compound dilutions to the wells and incubate for 2-5 minutes.[10]
-
Add the EC20 concentration of glutamate to all wells.
-
Measure the fluorescence intensity over time to record the calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a positive control (e.g., a high concentration of a known mGluR4 PAM).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
-
Caption: Workflow for the in vitro calcium mobilization assay.
2. Western Blot Analysis for Downstream Signaling
This protocol is used to investigate the effect of this compound and mGluR4 activation on downstream signaling proteins, such as those in the MAPK or apoptosis pathways.[12]
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or NSCs).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
This compound, Glutamate, and any other treatment compounds (e.g., H2O2 for stress induction).[12]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Treatment: Culture cells to desired confluency. Treat with vehicle, this compound, glutamate, or a combination for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-Actin).
In Vivo Assays (Rodent Models of Parkinson's Disease)
1. Haloperidol-Induced Catalepsy Model
This model is used to assess the potential anti-parkinsonian effects of compounds. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by drugs with anti-parkinsonian activity.[5][10]
Principle: Measure the ability of this compound to reverse the catalepsy induced by haloperidol administration in rodents.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Haloperidol solution.
-
This compound suspension (e.g., in 0.5% methylcellulose).
-
Vehicle control.
-
Catalepsy scoring apparatus (e.g., a horizontal bar raised above the surface).
-
Stopwatch.
Protocol:
-
Acclimation: Acclimate animals to the testing room and handling procedures.
-
Catalepsy Induction: Administer haloperidol (e.g., 1 mg/kg, i.p.) to the animals.
-
Compound Administration: After a set time (e.g., 30 minutes post-haloperidol), administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.
-
Catalepsy Measurement:
-
At various time points post-treatment (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.
-
Measure the time (latency) until the animal removes both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the latency to move between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in latency indicates anti-cataleptic (and thus potential anti-parkinsonian) activity.
2. L-DOPA Potentiation in the 6-OHDA Lesion Model
This is a classic model for screening anti-parkinsonian drugs. A unilateral lesion of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) leads to dopamine receptor supersensitivity on the lesioned side. Administration of dopaminergic agents like L-DOPA causes rotational behavior away from the lesioned side.[5]
Principle: Assess the ability of this compound to potentiate the rotational behavior induced by a sub-threshold dose of L-DOPA, suggesting a synergistic anti-parkinsonian effect.
Materials:
-
Rats with unilateral 6-OHDA lesions.
-
Automated rotometer bowls.
-
L-DOPA/Benserazide solution.
-
This compound suspension.
-
Vehicle control.
Protocol:
-
Animal Model: Use rats that exhibit a stable and robust rotational response to a dopamine agonist (e.g., apomorphine) post-6-OHDA lesioning.
-
Habituation: Habituate the animals to the rotometer bowls.
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
After 30 minutes, administer a threshold dose of L-DOPA (e.g., 4 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor like benserazide.[5]
-
-
Rotational Behavior Measurement:
-
Immediately place the animals in the rotometers.
-
Record the number of full contralateral (away from the lesion) turns over a period of 90-120 minutes.
-
-
Data Analysis: Compare the total number of contralateral rotations in the this compound + L-DOPA group to the vehicle + L-DOPA group. A significant increase in rotations indicates that this compound potentiates the effect of L-DOPA.
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Neuroglial Metabotropic Glutamate Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of metabotropic glutamate receptor 4-positive allosteric modulator this compound in rodent models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]
- 9. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 10. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. AID 2197 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Potency at human mGluR4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunocytochemistry Protocol for Assessing Protein Translocation After TAS-4 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing immunocytochemistry (ICC) to analyze changes in the subcellular localization of a target protein following treatment with the hypothetical compound TAS-4. It includes a step-by-step methodology, guidelines for data analysis, and troubleshooting tips.
Introduction and Hypothetical Mechanism of Action
Immunocytochemistry (ICC) is a powerful technique used to visualize the location of specific proteins within cells. In drug discovery, ICC is invaluable for assessing the efficacy and mechanism of action of novel therapeutic compounds. This protocol is designed to investigate the effects of this compound, a hypothetical inhibitor of the "Kinase Y" signaling pathway.
The proposed mechanism is that this compound inhibits Kinase Y, preventing the phosphorylation of a downstream target, "Protein X." Unphosphorylated Protein X is retained in the cytoplasm and cannot translocate to the nucleus, where it would normally act as a transcription factor. This protocol will, therefore, focus on quantifying the change in the nuclear vs. cytoplasmic fluorescence signal of Protein X.
Figure 1: Hypothetical signaling pathway for this compound. This compound inhibits Kinase Y, preventing Protein X phosphorylation and subsequent nuclear translocation.
Experimental Protocol
This protocol outlines the complete workflow from cell preparation to imaging.
Figure 2: Step-by-step experimental workflow for the immunocytochemistry protocol.
Materials and Reagents
-
Cells of interest (e.g., HeLa, A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Coverslips (pre-treated and sterilized)
-
Multi-well plates (e.g., 24-well plate)
-
This compound compound stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-Protein X (concentration to be optimized)
-
Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate
-
Nuclear Counterstain: DAPI (1 µg/mL)
-
Mounting Medium
Step-by-Step Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO or other solvent used for this compound) and an "untreated control" (medium only).
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Cell Fixation:
-
Aspirate the medium and gently wash the cells twice with ice-cold PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.
-
Aspirate and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-Protein X) in Blocking Buffer to its predetermined optimal concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass microscope slides with a drop of mounting medium, cell-side down.
-
Seal the edges with clear nail polish and allow to dry. Store slides at 4°C, protected from light.
-
Data Acquisition and Analysis
3.1. Imaging:
-
Visualize the slides using a confocal microscope for optimal resolution and optical sectioning.
-
Capture images for each channel (e.g., 488 nm for Protein X, 405 nm for DAPI).
-
Crucially, maintain identical imaging settings (laser power, gain, pinhole size) across all samples (vehicle, this compound treated) to ensure data is comparable.
3.2. Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the results.
-
The DAPI signal is used to define the nuclear region of interest (ROI).
-
The cytoplasmic ROI can be defined by creating a whole-cell ROI and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of the Protein X signal (Alexa Fluor 488) within the nuclear and cytoplasmic ROIs for at least 50 cells per condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell. A decrease in this ratio upon this compound treatment would support the hypothesized mechanism of action.
Hypothetical Results
The following table presents hypothetical data from an experiment assessing the effect of this compound on the nuclear localization of Protein X.
| Treatment Group | Concentration | Mean Nuclear Intensity (A.U.) | Std. Deviation | Nuclear/Cytoplasmic Ratio | p-value (vs. Vehicle) |
| Untreated | - | 1520.5 | ± 180.2 | 3.15 | - |
| Vehicle Control | 0.1% DMSO | 1495.8 | ± 195.5 | 3.09 | - |
| This compound | 10 nM | 1105.3 | ± 155.1 | 2.15 | 0.048 |
| This compound | 100 nM | 750.1 | ± 98.6 | 1.12 | < 0.001 |
| This compound | 1 µM | 480.6 | ± 75.3 | 0.68 | < 0.001 |
A.U. = Arbitrary Units
The data clearly indicates a dose-dependent decrease in the nuclear intensity and the nuclear-to-cytoplasmic ratio of Protein X following this compound treatment, supporting the hypothesis that this compound inhibits its nuclear translocation.
Application Notes and Protocols for Measuring TAS-4 Efficacy in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-4 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] Activation of mGluR4, a G-protein coupled receptor, has been shown to be a promising therapeutic strategy for neurodegenerative disorders, such as Parkinson's disease, by modulating synaptic transmission and offering neuroprotection.[1][3] These application notes provide detailed protocols to assess the efficacy of this compound in primary neuronal cultures, focusing on its neuroprotective and neurorestorative potential. The following assays will enable researchers to quantify the effects of this compound on neuronal viability, apoptosis, neurite outgrowth, and the expression of key synaptic proteins.
Primary neuronal cultures are a valuable in vitro model for studying neuronal development, function, and response to therapeutic agents.[4] They allow for controlled experimental conditions to investigate the direct effects of compounds like this compound on neuronal health and connectivity.
Key Experiments to Assess this compound Efficacy
To comprehensively evaluate the efficacy of this compound, a series of assays targeting different aspects of neuronal function and health are recommended:
-
Neuronal Viability Assay (MTT Assay): To determine the protective effect of this compound against neurotoxic insults. This assay measures the metabolic activity of viable cells.[5][6]
-
Apoptosis Assay (Caspase-3 Activity Assay): To quantify the anti-apoptotic effects of this compound. Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Neurite Outgrowth Assay: To assess the potential of this compound to promote neuronal regeneration and connectivity. This involves measuring the length and branching of neurites.
-
Analysis of Synaptic Protein Expression (Western Blotting): To investigate the impact of this compound on synaptic integrity and plasticity by measuring the levels of key pre- and post-synaptic proteins.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments to provide a clear comparison of the effects of this compound.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay) in the Presence of a Neurotoxin (e.g., 6-OHDA)
| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | % Viability vs. Toxin Control |
| Vehicle Control | - | 1.25 ± 0.08 | 183.8% |
| Toxin Control (6-OHDA) | 50 µM | 0.68 ± 0.05 | 100% |
| This compound | 1 µM | 0.85 ± 0.06 | 125.0% |
| This compound | 10 µM | 1.02 ± 0.07 | 150.0% |
| This compound | 50 µM | 1.15 ± 0.09 | 169.1% |
Table 2: Effect of this compound on Caspase-3 Activity in Apoptosis-Induced Neurons
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change vs. Vehicle) ± SD |
| Vehicle Control | - | 1.0 ± 0.1 |
| Apoptosis Inducer (e.g., Staurosporine) | 1 µM | 4.5 ± 0.4 |
| This compound + Apoptosis Inducer | 1 µM | 3.2 ± 0.3 |
| This compound + Apoptosis Inducer | 10 µM | 2.1 ± 0.2 |
| This compound + Apoptosis Inducer | 50 µM | 1.3 ± 0.15 |
Table 3: Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration | Average Neurite Length (µm) ± SD | Number of Primary Neurites per Neuron ± SD |
| Vehicle Control | - | 85 ± 12 | 3.2 ± 0.5 |
| This compound | 1 µM | 105 ± 15 | 3.8 ± 0.6 |
| This compound | 10 µM | 142 ± 20 | 4.5 ± 0.7 |
| This compound | 50 µM | 165 ± 25 | 5.1 ± 0.8 |
Table 4: Effect of this compound on Synaptic Protein Expression (Western Blotting)
| Treatment Group | Concentration | Synapsin I (Fold Change vs. Vehicle) ± SD | PSD-95 (Fold Change vs. Vehicle) ± SD |
| Vehicle Control | - | 1.0 ± 0.12 | 1.0 ± 0.15 |
| This compound | 1 µM | 1.2 ± 0.18 | 1.1 ± 0.16 |
| This compound | 10 µM | 1.8 ± 0.25 | 1.6 ± 0.22 |
| This compound | 50 µM | 2.5 ± 0.30 | 2.1 ± 0.28 |
Experimental Protocols
Primary Neuronal Culture Preparation
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Protocol:
-
Euthanize the pregnant rat according to approved animal protocols.
-
Dissect the E18 embryos and isolate the cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and digest with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates or coverslips at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.
-
Continue to culture the neurons for 7-10 days in vitro (DIV) before initiating experiments, with partial media changes every 3-4 days.
Neuronal Viability (MTT) Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Culture primary neurons in a 96-well plate for 7 DIV.
-
Pre-treat the neurons with varying concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 50 µM 6-OHDA) and incubate for 24 hours.
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay Protocol
This colorimetric assay measures the activity of caspase-3, a key marker of apoptosis, based on the cleavage of a specific substrate.
Materials:
-
Primary neuronal cultures in a 6-well plate
-
Apoptosis inducer (e.g., Staurosporine)
-
This compound
-
Caspase-3 Assay Kit (Colorimetric)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Culture primary neurons in a 6-well plate for 7 DIV.
-
Pre-treat the neurons with this compound for 2 hours.
-
Induce apoptosis by adding the apoptosis inducer (e.g., 1 µM Staurosporine) and incubate for 6 hours.
-
Harvest the cells and prepare cell lysates using the provided lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Neurite Outgrowth Assay Protocol
This immunocytochemistry-based assay quantifies neurite length and branching.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Protocol:
-
Culture primary neurons on coverslips for 2 DIV.
-
Treat the neurons with varying concentrations of this compound for 72 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-III tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the average neurite length and number of primary neurites per neuron using image analysis software.
Western Blotting Protocol for Synaptic Proteins
This protocol details the detection and quantification of synaptic proteins such as Synapsin I (presynaptic) and PSD-95 (postsynaptic).
Materials:
-
Primary neuronal cultures in a 6-well plate
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Synapsin I, anti-PSD-95, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture primary neurons in a 6-well plate for 10 DIV.
-
Treat the neurons with this compound for 48 hours.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control (β-actin).
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound via mGluR4 activation.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Logical relationship of this compound efficacy endpoints.
References
- 1. Therapeutic potential of metabotropic glutamate receptor 4-positive allosteric modulator this compound in rodent models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 4. Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptic Plasticity: A new mode of action for unconventional NMDA receptors | eLife [elifesciences.org]
- 6. Neurite Outgrowth Assays [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TAS-4 Insolubility
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of TAS-4, a modulator of the metabotropic glutamate receptor 4-positive allosteric.[1] The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound is a modulator of the metabotropic glutamate receptor 4-positive allosteric.[1] Like many small molecule compounds developed for research and drug discovery, this compound is hydrophobic, meaning it has poor solubility in water-based solutions such as buffers and cell culture media.[2][3][4] This low aqueous solubility can lead to precipitation, making it challenging to achieve the desired concentration for in vitro and in vivo experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous (water-free) dimethyl sulfoxide (DMSO).[5] It is crucial to use high-purity DMSO to avoid introducing water, which can lower the solubility of this compound and lead to precipitation.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What is the likely cause?
A3: This is a common phenomenon known as "crashing out" of solution. It occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is not soluble.[2] The rapid change in solvent polarity causes the compound to precipitate. This is often due to the final concentration of this compound exceeding its solubility limit in the aqueous medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many being sensitive to concentrations above 0.1%.[2][4] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the tolerance of your specific cell line.
Troubleshooting Guide
Issue: Precipitation Observed Upon Dilution in Aqueous Buffer
Initial Steps:
-
Verify Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved and free of any visible particulates. If necessary, gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.[2][3]
-
Optimize Dilution Method: Instead of adding a large volume of aqueous buffer to a small volume of DMSO stock, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring.[2] This promotes rapid mixing and can prevent localized high concentrations of this compound that lead to precipitation.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level below its aqueous solubility limit.
Advanced Troubleshooting Strategies:
| Strategy | Description | Considerations |
| Co-solvents | The addition of a small amount of a water-miscible organic co-solvent (e.g., ethanol, PEG-400) to the aqueous buffer can increase the solubility of hydrophobic compounds. | Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect cell viability or the biological activity of this compound. |
| pH Adjustment | The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[2] For basic compounds, a lower pH may increase solubility, while for acidic compounds, a higher pH may be beneficial. | The pH must be compatible with your experimental system (e.g., physiological pH for cell-based assays). |
| Use of Surfactants | Low concentrations of non-ionic surfactants, such as Tween® 20 or Tween® 80, can be used to increase the solubility of poorly soluble compounds by forming micelles. | Surfactants can interfere with some biological assays. It is important to test for any potential interference. |
| Formulation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility. | The choice of cyclodextrin and the molar ratio of cyclodextrin to this compound need to be optimized. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C to ensure complete dissolution.
-
Visually inspect the solution to confirm that it is clear and free of any particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
Perform serial dilutions of the DMSO stock solution in DMSO to create intermediate concentrations if a very low final concentration of this compound is required. This helps to maintain a low final DMSO concentration.
-
While vortexing or stirring the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the buffer.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the concentration of this compound is likely too high for the aqueous environment.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
References
Technical Support Center: Optimizing TAS-4 Concentration for Maximal mGluR4 Potentiation
Welcome to the technical support center for TAS-4, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound, with the chemical name N-(2, 4-dichlorophenyl) pyridine-2-carboxamide, is a positive allosteric modulator (PAM) of the mGluR4 receptor. It has been reported as a potent and selective modulator of the human mGluR4 receptor with an EC50 of 287.8 nM.[1]
Q2: How does this compound work?
A2: As a PAM, this compound does not directly activate the mGluR4 receptor on its own. Instead, it binds to an allosteric site on the receptor, a location distinct from the glutamate binding site. This binding event increases the receptor's sensitivity to the endogenous agonist, glutamate. The result is a leftward shift in the glutamate concentration-response curve, meaning that a lower concentration of glutamate is required to elicit a response.[2][3]
Q3: In what types of in vitro assays can I evaluate this compound activity?
A3: The activity of mGluR4 PAMs like this compound is typically assessed using cell-based functional assays. Common methods include:
-
Calcium Mobilization Assays: In cell lines co-expressing mGluR4 and a chimeric G-protein (e.g., Gqi5), receptor activation can be measured by changes in intracellular calcium levels.
-
cAMP Assays: mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
GTPγS Binding Assays: This assay measures the binding of radiolabeled GTPγS to G-proteins upon receptor activation, providing a direct measure of G-protein engagement.
Q4: What is a typical concentration range to test for this compound?
A4: Based on its reported EC50 of 287.8 nM, a good starting point for a concentration-response curve would be to bracket this value. A range from 1 nM to 10 µM is recommended to capture the full dose-response relationship, including the baseline and maximal potentiation.
Q5: Should I expect to see any agonist activity with this compound alone?
A5: Ideally, a pure PAM will not exhibit agonist activity in the absence of an orthosteric agonist like glutamate. However, some mGluR4 modulators have been reported to have ago-potentiator activity, meaning they can display some level of direct receptor activation, especially at higher concentrations. It is crucial to include a "no glutamate" control in your experiments to assess the baseline activity of this compound alone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No potentiation of glutamate response observed. | 1. Incorrect this compound Concentration: The concentrations tested may be too low to elicit a response. 2. Cell Health/Passage Number: The cells expressing mGluR4 may be unhealthy or have been passaged too many times, leading to a loss of receptor expression or signaling integrity. 3. Assay Conditions: The concentration of glutamate used (EC20) may not be optimal for observing potentiation. | 1. Perform a broad concentration-response curve for this compound (e.g., 1 nM to 30 µM). 2. Use cells with a low passage number and ensure high viability before starting the experiment. 3. Re-evaluate the EC20 concentration of glutamate for your specific cell line and assay conditions. |
| High background signal or apparent agonist activity. | 1. Compound Precipitation: this compound, like many small molecules, may have limited solubility at high concentrations, leading to light scattering or other assay artifacts. 2. Ago-potentiator Activity: The compound may possess some intrinsic agonist activity. 3. Contamination: The compound stock or assay reagents may be contaminated. | 1. Visually inspect the compound dilutions for any signs of precipitation. Consider using a solubility-enhancing excipient if necessary. 2. Carefully evaluate the dose-response curve in the absence of glutamate. 3. Prepare fresh compound stocks and assay reagents. |
| Inconsistent results between experiments. | 1. Variable Glutamate EC20: The potency of glutamate can vary slightly between experiments, affecting the window for potentiation. 2. Cell Density: Inconsistent cell seeding density can lead to variability in receptor expression and signal transduction. 3. Reagent Preparation: Inconsistent preparation of this compound dilutions or other reagents. | 1. Determine the glutamate EC20 for each experiment or use a very stable, cryopreserved cell stock. 2. Ensure a consistent cell seeding protocol and allow for uniform cell attachment. 3. Use precise pipetting techniques and prepare fresh dilutions for each experiment. |
| "Flat" Structure-Activity Relationship (SAR) with analogs. | This is a known challenge in the development of mGluR4 PAMs. The allosteric binding site may be conformationally constrained, making the receptor sensitive to small structural changes in the modulator. | This is more of a drug discovery challenge than a direct experimental issue. It highlights the complex nature of mGluR4 allosteric modulation. |
Data Presentation
The following table summarizes the in vitro potency of this compound and other well-characterized mGluR4 PAMs for comparison.
| Compound | Reported EC50 | Fold Shift of Glutamate Response | Cell Line | Assay Type |
| This compound | 287.8 nM (human)[1] | Not Reported | Not Specified | Not Specified |
| VU001171 | 650 nM[4] | 36-fold[4] | mGluR4/Gqi5 CHO cells[4] | Calcium Mobilization[4] |
| PHCCC | 4.1 µM[4] | 5.5-fold[4] | mGluR4/Gqi5 CHO cells[4] | Calcium Mobilization[4] |
| ADX88178 | 4 nM (human), 9 nM (rat)[5] | Not Reported | Not Specified | Not Specified |
Experimental Protocols
Calcium Mobilization Assay for mGluR4 Potentiation
This protocol is a generalized procedure based on common practices for evaluating mGluR4 PAMs.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4 and a chimeric G-protein (Gqi5) in appropriate growth medium.
-
Plate the cells in black-walled, clear-bottomed 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
2. Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Remove the growth medium from the cell plates and add the dye solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescent plate reader (e.g., FDSS, FLIPR) to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a specified period (e.g., 2-5 minutes).
-
Add a pre-determined EC20 concentration of glutamate to all wells.
-
Immediately begin measuring the fluorescence signal for 2-3 minutes.
4. Data Analysis:
-
The increase in fluorescence intensity upon glutamate addition corresponds to the potentiation of the mGluR4 response.
-
Plot the this compound concentration against the potentiation response to generate a dose-response curve and determine the EC50 value.
Visualizations
References
- 1. Therapeutic potential of metabotropic glutamate receptor 4-positive allosteric modulator this compound in rodent models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of TAS-4 Degradation During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of TAS-4 during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] It is crucial to keep the vial tightly sealed to prevent moisture absorption.[2]
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored as aliquots in tightly sealed vials at -20°C.[2] It is generally recommended to use these solutions within one month.[2] To minimize the risk of degradation from repeated freeze-thaw cycles, it is best to prepare multiple small aliquots. Whenever possible, solutions should be prepared fresh and used on the same day.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from forming inside the vial.[2]
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution may be a sign of chemical degradation, potentially due to oxidation.[3] It is advisable to discard the solution and prepare a fresh one from solid stock. If the problem persists, consider storing the solution under an inert gas like argon or nitrogen, especially if the compound is known to be sensitive to oxygen.[3]
Q4: I observe a precipitate in my this compound stock solution after thawing. What should I do?
A4: The formation of a precipitate upon thawing could be due to low solubility of this compound at colder temperatures or the absorption of water into the solvent.[3] Gently warm the vial to room temperature and vortex to see if the compound redissolves.[3] Ensure the compound is fully dissolved before use. To prevent this, ensure you are using anhydrous solvent for preparing your stock solution.[3]
Q5: Can I store this compound solutions at 4°C?
A5: While short-term storage of solid this compound at 0-4°C is acceptable, long-term storage of solutions at this temperature is generally not recommended.[1][2] For solutions, freezing at -20°C is the preferred method to slow down potential degradation reactions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an assay | Chemical degradation of this compound in the stock solution or assay buffer. | 1. Confirm the purity of the stock solution using HPLC or LC-MS.[3]2. If degradation is confirmed, prepare a fresh stock solution.3. Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation.4. Consider the possibility of adsorption to plasticware; using low-binding plates may help.[4] |
| Inconsistent experimental results | Inconsistent preparation of this compound solutions or variable storage conditions. | 1. Standardize the protocol for preparing this compound solutions.2. Prepare fresh solutions for each experiment or adhere to strict storage guidelines for aliquots.[4] |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample | Formation of degradation products. | 1. Attempt to identify the degradation products to understand the degradation pathway.2. Review storage conditions (temperature, light exposure, solvent quality) and optimize them to minimize degradation.[5] |
Potential Degradation Pathways
Based on the chemical structure of this compound, N-(2,4-Dichlorophenyl)pyridine-2-carboxamide, two likely degradation pathways are hydrolysis and oxidation.
Hydrolysis
The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield picolinic acid and 2,4-dichloroaniline.
Caption: Potential hydrolytic degradation pathway of this compound.
Oxidation
The pyridine ring and the amide linkage in this compound could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
Caption: Potential oxidative degradation pathway of this compound.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
Objective: To quickly assess the stability of this compound in a specific solvent or buffer under different temperature conditions.
Materials:
-
This compound solid
-
Anhydrous DMSO (or other solvent of choice)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Microcentrifuge tubes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the solution into multiple microcentrifuge tubes.
-
Incubation: Place the vials at the different temperature conditions.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
Data Analysis: Quantify the peak area of this compound at each time point and compare it to the peak area at time zero to determine the percentage of compound remaining.
Caption: Workflow for preliminary stability assessment of this compound.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound solid
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber
-
Oven
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the this compound solutions to the following conditions:
-
Acidic Hydrolysis: Add HCl solution and incubate at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Add NaOH solution and incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Add H₂O₂ solution and keep at room temperature.
-
Thermal Stress: Incubate a solution at a high temperature (e.g., 80°C).
-
Photolytic Stress: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Take samples at various time points.
-
Neutralization: For the acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent drug from any degradation products.
-
Data Analysis: Characterize the degradation products and propose degradation pathways.
Caption: Workflow for a forced degradation study of this compound.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Reference |
| Solid | 0-4°C, Dry, Dark | Short-term (days to weeks) | [1] |
| Solid | -20°C, Dry, Dark | Long-term (months to years) | [1] |
| Solution (in DMSO) | -20°C in aliquots | Up to 1 month | [2] |
Table 2: Hypothetical Stability Data for this compound in Solution (10 mM in DMSO)
| Storage Temperature | % Remaining after 24 hours | % Remaining after 1 week | % Remaining after 1 month |
| 37°C | 85% | 60% | <10% |
| 25°C (Room Temp) | 98% | 90% | 75% |
| 4°C | >99% | 98% | 95% |
| -20°C | >99% | >99% | >99% |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
References
Technical Support Center: Patch-Clamp Electrophysiology
Disclaimer: The following troubleshooting guide provides general advice for patch-clamp experiments. No specific information could be found for "TAS-4" in the context of patch-clamp experiments. The guidance provided is based on common issues encountered in patch-clamp electrophysiology and may be applicable to a wide range of ion channels and recording configurations.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during patch-clamp experiments. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps for a successful patch-clamp recording?
A1: A successful patch-clamp experiment begins with a healthy cell preparation, a clean and properly configured rig, and high-quality solutions and pipettes.[1][2][3] Key initial steps include ensuring cells are healthy and not overgrown, using filtered intracellular and extracellular solutions with correct pH and osmolarity, and pulling and fire-polishing a fresh pipette for each sealing attempt.[3][4] A small amount of positive pressure should be applied to the pipette as it approaches the cell to keep the tip clean.[4]
Q2: How do I achieve a gigaohm (GΩ) seal?
A2: Achieving a GΩ seal is fundamental to patch-clamp recording.[4][5] This requires a clean pipette tip and a clean cell membrane.[4] After gently touching the cell membrane, applying light suction should facilitate seal formation.[4] Holding the pipette potential at a negative value (e.g., -60 to -70 mV) can also aid in sealing.[1] If a GΩ seal is not forming, it could be due to unhealthy cells, incorrect pipette resistance, or debris on the pipette tip or cell surface.[1][2]
Q3: What is series resistance and why is it important to compensate for it?
A3: Series resistance (Rs) is the sum of the access resistance of the pipette and the resistance of the cell membrane.[5] High series resistance can lead to a voltage error, where the actual membrane potential differs from the command potential set by the amplifier.[5] This is particularly problematic when recording large currents.[5] Most patch-clamp amplifiers have a circuit to compensate for Rs, and it is generally recommended to compensate for 80-90% of the measured Rs.[5]
Troubleshooting Guides
Issue 1: Inability to Form a GΩ Seal
Question: I am having difficulty forming a stable GΩ seal. What are the common causes and solutions?
Answer:
Several factors can prevent the formation of a stable GΩ seal. The following table outlines common causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps | References |
| Unhealthy Cells | Ensure cells are from a healthy culture and have not been passaged too many times. Check for proper oxygenation and nutrient supply. | [1] |
| Dirty Pipette Tip | Always use a fresh, clean pipette for each attempt. Ensure your pipette solution is filtered. Apply positive pressure when approaching the cell to prevent debris from clogging the tip. | [1][2][4] |
| Incorrect Pipette Resistance | Pipette resistance should typically be between 3-7 MΩ for whole-cell recordings. If resistance is too low (<3 MΩ), the tip may be too large, making sealing difficult. If it's too high (>8 MΩ), it can be difficult to break into the cell. | [1] |
| Debris on Cell Surface | Ensure the cell surface is clean. For cultured cells, wash them several times to remove media components. | [4] |
| Inadequate Suction | Apply gentle, controlled suction. Too much suction can damage the cell, while too little may not be enough to form a seal. | [1] |
| Problem with Solutions | Verify the pH and osmolarity of your internal and external solutions. A significant mismatch can affect cell health and seal formation. | [6] |
Issue 2: High Electrical Noise in the Recording
Question: My recordings are very noisy. How can I identify the source of the noise and reduce it?
Answer:
Electrical noise is a common problem in patch-clamp electrophysiology. Identifying the source is key to eliminating it.
Troubleshooting Workflow for High Noise:
Caption: Troubleshooting workflow for identifying and reducing electrical noise in patch-clamp recordings.
| Noise Source | Characteristics | Solutions | References |
| 60/50 Hz Line Noise | Sharp peaks at 60 Hz (or 50 Hz) and its harmonics in the frequency spectrum. | Ensure proper grounding of all equipment to a single point. Check for ground loops. Use a Faraday cage to shield the setup. | [7][8][9] |
| High-Frequency Noise | Broad-band noise across a wide frequency range. | Identify and turn off or shield nearby sources of high-frequency noise such as fluorescent lights, computers, or perfusion pumps. | [8][10] |
| Drift and Low-Frequency Noise | Slow, wandering baseline. | Allow the pipette and holder to thermally equilibrate. Ensure the micromanipulator is stable and not drifting. Check for leaks in the perfusion system. | [6][11] |
| Electrode Noise | Increased noise when the pipette is in the bath. | Ensure the recording and reference electrodes are properly chlorided and not corroded. | [1][7] |
Issue 3: Unstable Whole-Cell Recording
Question: I can establish a whole-cell configuration, but the recording is unstable and the cell dies quickly. What could be the problem?
Answer:
Maintaining a stable whole-cell recording for an extended period can be challenging. The following factors can contribute to instability.
Logical Relationship of Factors Affecting Whole-Cell Stability:
Caption: Factors contributing to the instability of whole-cell patch-clamp recordings.
| Potential Cause | Troubleshooting Steps | References |
| Pipette Drift | Ensure the micromanipulator is stable and there is no tension on the pipette holder from tubing or wires. Allow the setup to equilibrate to the room temperature. | [6][12] |
| Cell Dialysis | The contents of the pipette solution will dialyze into the cell, which can lead to "rundown" of currents over time. Consider using the perforated patch technique to minimize dialysis. | [5] |
| Osmolarity Mismatch | A significant difference in osmolarity between the internal and external solutions can cause the cell to swell or shrink, leading to instability. Measure and adjust the osmolarity of your solutions. | [6][12] |
| Mechanical Instability | Ensure the anti-vibration table is floating correctly. Check for any movement of the coverslip or instability in the perfusion system. | [1][12] |
| Poor Cell Health | Start with healthy cells. Unhealthy cells will not tolerate the whole-cell configuration for long. | [1] |
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol
This protocol provides a general outline for whole-cell voltage-clamp recordings. Specific parameters will need to be optimized for the cell type and ion channel of interest.
-
Solution Preparation:
-
Pipette Preparation:
-
Pull glass capillary tubes to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[1]
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.[4]
-
Backfill the pipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.[1]
-
-
Cell Preparation:
-
Plate cells on coverslips at an appropriate density.
-
Before recording, replace the culture medium with the external recording solution.[4]
-
-
Achieving a GΩ Seal:
-
Establishing the Whole-Cell Configuration:
-
Recording:
Quantitative Data Summary
The following table provides typical values for key parameters in whole-cell patch-clamp recordings. These values can vary significantly depending on the cell type and the specific ion channel being studied.
| Parameter | Typical Range | Notes | References |
| Pipette Resistance | 3 - 7 MΩ | Lower resistance pipettes are better for voltage-clamp but can be harder to seal with. | [1] |
| Seal Resistance | > 1 GΩ | A high seal resistance is crucial for low-noise recordings. | [4] |
| Series Resistance (Access Resistance) | 5 - 20 MΩ | Should be monitored throughout the experiment and compensated for. | [5] |
| Cell Capacitance | 5 - 100 pF | Varies with cell size. | [13] |
| Holding Potential | -60 to -80 mV | A typical starting point for many voltage-gated channels. | [1] |
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of TAS-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of the hypothetical kinase inhibitor, TAS-4. For the purposes of this guide, this compound is assumed to be a small molecule inhibitor targeting the protein kinase "Kinase A".
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a drug or small molecule, like this compound, binds to and alters the function of proteins other than its intended target (Kinase A).[1] This is a significant concern because unintended molecular interactions can lead to the misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]
Q2: What are the common causes of off-target effects for kinase inhibitors like this compound?
A2: The primary cause of off-target effects among kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1] Other factors include the inherent ability of some compounds to bind to multiple kinases with varying affinities and the use of high concentrations in experiments, which increases the likelihood of engaging lower-affinity off-target kinases.[1]
Q3: How can I determine if the observed phenotype in my experiment is a result of this compound's on-target or off-target activity?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This includes conducting a thorough literature review of this compound's selectivity profile, using a structurally unrelated inhibitor for the same primary target to see if the phenotype is replicated, and performing dose-response analyses.[1] Additionally, genetic knockdown of the primary target (Kinase A) using techniques like siRNA or CRISPR should produce a phenotype that matches the one observed with this compound if the effect is on-target.[1]
Q4: Can the off-target effects of this compound be beneficial?
A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[1] For example, this compound might inhibit other kinases involved in oncogenic pathways, leading to a more potent therapeutic effect than targeting Kinase A alone.[1]
Q5: What are some initial steps I can take to minimize off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits the primary target without causing excessive toxicity.[1] It is also important to validate your findings with a secondary, structurally different inhibitor for the same target and to consider genetic methods for target validation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and suggests potential solutions.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| High levels of cell death at low this compound concentrations. | Potent off-target effects on kinases essential for cell survival.[1] | 1. Titrate this compound Concentration: Determine the lowest effective concentration that inhibits Kinase A without causing excessive toxicity.[1]2. Apoptosis Analysis: Use assays like Annexin V staining to confirm if cell death is apoptotic.[1]3. Consult Off-Target Databases: Check for known off-targets of similar compounds that are involved in cell survival pathways. |
| The observed cellular phenotype is not what was expected from inhibiting Kinase A. | This compound may be inhibiting an off-target kinase with an opposing biological function.[1] | 1. Validate with a Different Inhibitor: Use a structurally unrelated inhibitor for Kinase A.[1]2. Genetic Knockdown: Use siRNA or CRISPR to knock down Kinase A and see if the phenotype matches.[1]3. Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.[1] |
| Inconsistent results between different primary cell batches. | Biological variability in the expression levels of on- and off-target kinases in cells from different donors.[1] | 1. Use Pooled Donors: If feasible, use primary cells pooled from multiple donors to average out individual variations.[1]2. Characterize Each Batch: Perform quality control on each batch of primary cells, including verifying the expression of Kinase A. |
| Development of resistance to this compound in long-term cell culture. | Upregulation of compensatory signaling pathways or mutations in the on-target or off-target proteins. | 1. Sequence Kinase A: Check for mutations in the this compound binding site.2. Analyze Compensatory Pathways: Use phosphoproteomics or RNA sequencing to identify upregulated pathways in resistant cells.[2]3. Investigate Off-Target Mediated Resistance: Identify off-targets in both sensitive and resistant cells using CETSA or chemoproteomics.[2] |
Quantitative Data Summary for this compound (Hypothetical)
The following table presents hypothetical data for this compound's activity against its primary target, Kinase A, and several potential off-target kinases.
| Target | IC50 (nM) | Ki (nM) | Comments |
| Kinase A (On-Target) | 15 | 5 | High Potency |
| Kinase B | 250 | 100 | Moderate off-target activity |
| Kinase C | 800 | 350 | Potential for off-target effects at higher concentrations |
| Kinase D | >10,000 | >5,000 | Low probability of direct inhibition |
| Kinase E | 50 | 20 | Significant off-target, structurally related to Kinase A |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.[3]
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of Kinase A using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Kinase A as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinobeads Affinity Purification for Off-Target Identification
Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which are used to capture a large portion of the cellular kinome.[4][5]
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates under non-denaturing conditions.
-
Competition Binding: Incubate the cell lysate with increasing concentrations of this compound.
-
Kinobeads Pulldown: Add the kinobeads to the lysate to capture kinases that are not bound by this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound indicates that it is an off-target of the compound.
Quantitative Phosphoproteomics for Pathway Analysis
This method provides a global view of the signaling pathways affected by this compound by quantifying changes in protein phosphorylation.[6][7]
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control, and then lyse the cells.
-
Protein Digestion: Digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphorylation sites and quantify their abundance.
-
Bioinformatics Analysis: Use bioinformatics tools to map the identified phosphopeptides to proteins and signaling pathways, and to identify pathways that are significantly altered by this compound treatment.
Visualizations
Signaling Pathways
Caption: On-target vs. off-target signaling pathways of this compound.
Experimental Workflow for Off-Target Identification
Caption: Experimental workflow for identifying this compound off-target effects.
Troubleshooting Logic Diagram
Caption: Logical diagram for troubleshooting unexpected this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TAS-4 cytotoxicity and how to mitigate it
- 1. Inhibition of cell proliferation by Tas of foamy viruses through cell cycle arrest or apoptosis underlines the different mechanisms of virus–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTLA-4 Facilitates DNA Damage–Induced Apoptosis by Interacting With PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostate apoptosis response-4 mediates TGF-β-induced epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAS-4 Delivery in Animal Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using the TAS-4 therapeutic platform in preclinical animal models. This compound is a novel small interfering RNA (siRNA) targeting the KRAS G12C mutation, encapsulated in a proprietary lipid nanoparticle (LNP) formulation for targeted delivery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for the this compound LNP formulation?
A1: this compound LNP vials should be stored at -80°C for long-term stability (up to 12 months). For short-term use, vials can be stored at 4°C for a maximum of 2 weeks. Before administration, thaw the vial at room temperature for 15-20 minutes or on ice for 60 minutes. Once thawed, do not refreeze. Gently mix the solution by inverting the tube; do not vortex, as this can disrupt the LNP structure.
Q2: What is the appropriate vehicle control for in vivo studies involving this compound?
A2: The recommended vehicle control is a saline or phosphate-buffered saline (PBS) solution with the same lipid composition as the this compound formulation but lacking the this compound siRNA payload. This "empty LNP" control helps differentiate the effects of the delivery vehicle from the therapeutic effects of the siRNA itself.
Q3: What is the general mechanism of action for this compound?
A3: this compound is an siRNA therapeutic designed to specifically target and degrade the messenger RNA (mRNA) of the KRAS G12C mutant protein. By reducing the expression of this oncogenic protein, this compound aims to inhibit downstream signaling pathways that drive tumor proliferation and survival.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Issue 1: Lower-than-Expected Efficacy or High Variability in Tumor Growth Inhibition
If you observe minimal tumor regression or significant variability between subjects, consider the following factors.
Potential Causes & Solutions
-
Improper Dosing or Administration:
-
Solution: Verify dose calculations based on the most recent animal weights. For intravenous (IV) tail vein injections, ensure proper technique to avoid subcutaneous leakage, which can drastically reduce systemic exposure. Consider using a warming lamp to dilate the tail vein for easier injection.
-
-
LNP Formulation Integrity:
-
Solution: Ensure the this compound LNP formulation was handled correctly (see FAQ Q1). Avoid vortexing and repeated freeze-thaw cycles. If in doubt, use a fresh vial from -80°C storage. Perform Dynamic Light Scattering (DLS) to confirm particle size and polydispersity index (PDI) before injection.
-
-
Tumor Model Resistance:
-
Solution: The tumor model may have intrinsic or acquired resistance mechanisms. Confirm the presence of the KRAS G12C mutation in your cell line or patient-derived xenograft (PDX) model. Evaluate downstream pathway activation (e.g., p-ERK levels) to ensure the target is being engaged.
-
Caption: Decision workflow for troubleshooting low in vivo efficacy of this compound.
Issue 2: Signs of Toxicity (Weight Loss, Lethargy)
If animals exhibit signs of acute toxicity, such as >15% weight loss, ruffled fur, or lethargy post-injection, investigate the following.
Potential Causes & Solutions
-
Innate Immune Response:
-
Solution: LNPs and siRNA can trigger an innate immune response. Measure serum cytokine levels (e.g., IL-6, TNF-α) 4-6 hours post-injection. If elevated, consider a dose de-escalation study or a different dosing schedule (e.g., every three days instead of daily).
-
-
Off-Target Effects or Carrier Toxicity:
-
Solution: Conduct a toxicology assessment by collecting blood for liver function tests (ALT, AST) and performing histology on major organs (liver, spleen) at the study endpoint. Compare results against both saline and "empty LNP" control groups to isolate carrier-related toxicity.
-
Quantitative Data Summary
The following tables represent typical data from a preclinical efficacy study of this compound in a pancreatic cancer xenograft model (MIA PaCa-2, KRAS G12C) in nude mice.
Table 1: In Vivo Efficacy of this compound (Tumor volume measured over 21 days; N=8 mice per group)
| Group | Dose (mg/kg) | Dosing Schedule | Day 0 Tumor Vol. (mm³) | Day 21 Tumor Vol. (mm³) | Tumor Growth Inhibition (%) |
| Saline | - | Every 3 Days | 105 ± 12 | 1250 ± 150 | 0% |
| Empty LNP | - | Every 3 Days | 102 ± 15 | 1195 ± 180 | 4% |
| This compound | 1.0 | Every 3 Days | 108 ± 11 | 480 ± 95 | 62% |
| This compound | 3.0 | Every 3 Days | 104 ± 13 | 215 ± 60 | 83% |
Table 2: Biodistribution of LNP Carrier (Fluorescently-labeled LNP (Cy5) signal measured 24h post-injection)
| Organ | Signal Intensity (Radiant Efficiency) |
| Liver | 1.2 x 10⁹ ± 0.3 x 10⁹ |
| Spleen | 0.8 x 10⁹ ± 0.2 x 10⁹ |
| Tumor | 0.5 x 10⁹ ± 0.1 x 10⁹ |
| Kidneys | 0.3 x 10⁹ ± 0.08 x 10⁹ |
| Lungs | 0.2 x 10⁹ ± 0.05 x 10⁹ |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 2 x 10⁶ MIA PaCa-2 cells in 100 µL of Matrigel into the right flank.
-
Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8 per group).
-
Formulation Preparation: Thaw this compound LNP or control vials at room temperature. Dilute to the final concentration with sterile saline just prior to injection.
-
Administration: Administer a 100 µL dose via tail vein injection according to the dosing schedule (e.g., every three days).
-
Monitoring: Measure tumor volume with digital calipers three times a week using the formula: Volume = (Width² x Length) / 2. Monitor body weight and animal health daily.
Protocol 2: LNP Quality Control with Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute 10 µL of the LNP formulation in 990 µL of sterile PBS to achieve the appropriate particle concentration for DLS analysis.
-
Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25°C.
-
Measurement: Load the diluted sample into a disposable cuvette. Place the cuvette in the instrument and perform three consecutive measurements.
-
Data Analysis: Analyze the results to determine the average particle diameter (Z-average) and the Polydispersity Index (PDI). For in vivo use, the Z-average should be between 80-120 nm and the PDI should be <0.2 to ensure a homogenous formulation.
overcoming batch-to-batch variability of TAS-4
A Guide to Overcoming Batch-to-Batch Variability for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Our goal is to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the EC50 value of this compound between two different lots. What could be the cause?
A1: Batch-to-batch variation in the potency (EC50) of a small molecule like this compound can stem from several factors. The primary culprits are typically variations in purity, the presence of impurities that could be either inert or active, or differences in the solid-state properties (polymorphism) of the compound.[1] It is also possible that the compound has degraded due to improper storage or handling. We recommend performing a comprehensive quality control check on the new batch before use.
Q2: Our latest batch of this compound shows poor solubility in our standard assay buffer. Why is this happening?
A2: Solubility issues can arise from slight differences in the manufacturing process that may lead to a different crystalline form (polymorph) of the compound.[1] Even minor impurities can affect the solubility of the bulk material. We recommend trying to dissolve the compound in a small amount of an organic solvent like DMSO first, and then diluting it into your aqueous assay buffer. Always prepare fresh solutions for your experiments.
Q3: How should we store and handle this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, a concentrated stock solution in anhydrous DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution into single-use vials.
Q4: Can the age of the this compound compound affect its activity?
A4: Yes, over time, small molecules can degrade, leading to a decrease in potency and the appearance of impurities. We recommend re-qualifying any batch of this compound that has been in storage for an extended period (e.g., more than one year) to ensure it still meets the required specifications.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays
My dose-response curve for this compound has shifted or the maximum effect has changed with a new batch.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | 1. Verify Purity and Identity: Use analytical methods like HPLC/UPLC and Mass Spectrometry to confirm the purity and identity of the new batch. Compare the results with the certificate of analysis (CoA) and data from previous batches.[2][3] 2. Check for Impurities: Analyze the impurity profile of the new batch. Even small amounts of active impurities can significantly alter the pharmacological profile.[4][5] 3. Assess Solubility: Ensure the compound is fully dissolved in your assay buffer. Incomplete solubilization is a common source of variability. |
| Cell Culture Conditions | 1. Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. 2. Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can affect cellular signaling and assay performance. 3. Serum Variability: If using serum, be aware that batch-to-batch variability in serum can impact cell growth and receptor expression. Consider using a serum-free medium or pre-screening new batches of serum. |
| Assay Protocol | 1. Reagent Consistency: Ensure all other reagents used in the assay (e.g., agonist, buffer components, detection reagents) are from the same lot or have been validated to perform consistently. 2. Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures in your protocol. 3. Pipetting Accuracy: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions. Calibrate your pipettes regularly.[6] |
Quality Control Parameters for this compound
To ensure consistency between batches, we recommend the following quality control (QC) tests be performed on each new lot of this compound.
| QC Parameter | Analytical Method | Acceptance Criteria |
| Identity | 1H NMR and LC-MS | Spectrum conforms to the reference structure. |
| Purity | HPLC/UPLC (e.g., at 254 nm) | ≥ 98% |
| Solubility | Visual assessment in DMSO | Clear solution at ≥ 10 mM |
| Biological Activity | In vitro cell-based assay (e.g., Calcium Mobilization) | EC50 within ± 0.5 log unit of the reference batch |
| Residual Solvents | GC-MS | As per ICH guidelines |
Experimental Protocols
Calcium Mobilization Assay for mGluR4 Activity
This protocol is designed to assess the activity of this compound as a positive allosteric modulator of mGluR4 in a cell-based calcium mobilization assay.[7][8][9]
Materials:
-
HEK293 cells stably expressing human mGluR4
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (if required for your cell line)
-
This compound
-
mGluR4 agonist (e.g., L-AP4)
-
384-well black, clear-bottom assay plates
Methodology:
-
Cell Plating: Seed HEK293-mGluR4 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing probenecid) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the mGluR4 agonist at a concentration that will give a sub-maximal response (e.g., EC20).
-
Assay Measurement:
-
Place the assay plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes).
-
Add the mGluR4 agonist to all wells.
-
Measure the fluorescence signal in real-time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence intensity over baseline for each well.
-
Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Analyse und QK niedermolekularer Verbindungen [sigmaaldrich.com]
- 4. Quality control of small molecules - Kymos [kymos.com]
- 5. nuvisan.com [nuvisan.com]
- 6. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
troubleshooting unexpected results with TAS-4
Welcome to the technical support center for the Targeted Affinity System-4 (TAS-4). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for running a this compound binding assay?
A1: The this compound system is optimized to perform reliably between 20°C and 37°C. Operating outside this range may lead to inconsistent results. For novel protein targets, it is recommended to perform a temperature titration experiment to determine the optimal binding temperature.
Q2: How often should the this compound microfluidic chip be calibrated?
A2: For optimal performance and data reproducibility, we recommend calibrating the microfluidic chip at the beginning of each new experiment. If running multiple experiments on the same day with the same protein and small molecule libraries, a single calibration at the start of the day is sufficient.
Q3: Can I use detergents in my buffer with the this compound system?
A3: Yes, non-ionic detergents such as Tween-20 or Triton X-100 at low concentrations (typically 0.01% to 0.05%) are compatible with the this compound system and can help prevent non-specific binding. However, it is crucial to perform a buffer optimization experiment to ensure the chosen detergent does not interfere with the binding interaction of interest.
Q4: What could be the cause of high background noise in my binding data?
A4: High background noise can stem from several sources, including protein aggregation, non-specific binding to the chip surface, or contaminated buffers. Ensure your protein sample is monodisperse by using size-exclusion chromatography. Additionally, filtering all buffers and including a low concentration of a non-ionic detergent can help minimize background noise.
Troubleshooting Guides
Issue 1: Inconsistent Kd Values Across Replicate Experiments
Users may occasionally observe variability in the calculated dissociation constant (Kd) for the same protein-ligand interaction across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Protein Instability/Aggregation | Verify protein integrity and monodispersity before each experiment using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC). Prepare fresh protein dilutions for each replicate. |
| Inaccurate Concentration Measurements | Use a reliable method for protein and small molecule concentration determination, such as a Bradford assay or UV-Vis spectroscopy. Ensure accurate and consistent pipetting. |
| Buffer Variability | Prepare a large batch of buffer for all replicate experiments to minimize variability. Ensure consistent pH and ionic strength. |
| Instrument Temperature Fluctuation | Allow the this compound instrument to equilibrate to the set temperature for at least 30 minutes before starting the experiment. Monitor the temperature throughout the run. |
Issue 2: No Binding Signal Detected
In some instances, a binding interaction is expected, but the this compound system does not detect a significant signal.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting no binding signal.
Experimental Protocols
Protocol 1: Standard this compound Binding Affinity Assay
This protocol outlines the standard procedure for measuring the binding affinity of a small molecule to a target protein.
Methodology:
-
Protein Immobilization:
-
Prime the this compound microfluidic chip with the running buffer (e.g., PBS, 0.05% Tween-20, pH 7.4).
-
Prepare a 100 µg/mL solution of the target protein in the running buffer.
-
Inject the protein solution over the activated chip surface for 5 minutes to allow for covalent immobilization.
-
Wash the chip with running buffer to remove any unbound protein.
-
-
Small Molecule Titration:
-
Prepare a serial dilution of the small molecule in the running buffer, typically ranging from 100 µM to 1 nM.
-
Inject the highest concentration of the small molecule over the immobilized protein surface for 2 minutes to assess for non-specific binding.
-
Sequentially inject each concentration of the small molecule, starting from the lowest concentration, for 2 minutes, followed by a 5-minute dissociation phase with running buffer.
-
-
Data Analysis:
-
Use the this compound analysis software to fit the binding data to a suitable model (e.g., 1:1 Langmuir binding model).
-
The software will calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathways
Hypothetical Drug Target Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated using the this compound system to identify small molecule inhibitors of "Kinase A".
Validation & Comparative
Validating TAS-4 Activity: A Comparative Guide with a Known mGluR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with the well-characterized orthosteric agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4). The following sections present a summary of their performance based on experimental data, detailed experimental protocols for key validation assays, and visualizations of the underlying biological and experimental processes.
Comparative Activity at the mGluR4 Receptor
This compound is a potent and selective positive allosteric modulator of the human mGluR4 receptor, with a reported EC50 of 287.8 nM.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself.[2] This is in contrast to orthosteric agonists like L-AP4, which directly bind to the glutamate recognition site to activate the receptor.[3][4] The activity of these compounds can be compared across various in vitro assays that measure different aspects of mGluR4 activation.
| Compound | Mechanism of Action | Reported Potency (EC50) | Key Characteristics |
| This compound | Positive Allosteric Modulator (PAM) | 287.8 nM (human mGluR4)[1] | Potentiates the effect of glutamate; shows efficacy in rodent models of Parkinson's disease.[1][5] |
| L-AP4 | Orthosteric Agonist | ~0.1–7 µM (depending on the assay and species)[6] | A prototypical group III mGluR agonist, but lacks selectivity among the group III subtypes.[3][4] |
| PHCCC | Positive Allosteric Modulator (PAM) | ~4.1 µM[3] | One of the first discovered mGluR4 PAMs, often used as a reference compound, but has lower potency and selectivity compared to newer modulators.[7][8] |
Signaling Pathways and Experimental Workflow
The activation of mGluR4, a Gi/o-coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] However, other signaling pathways, such as the activation of phospholipase C (PLC) and protein kinase C (PKC), have also been implicated in mGluR4 function.[11] The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for validating the activity of a compound like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to validate and compare the activity of mGluR4 modulators.
In Vitro cAMP Accumulation Assay
This assay directly measures the functional consequence of activating the Gi/o-coupled mGluR4, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Objective: To determine the potency and efficacy of this compound (in the presence of an EC20 concentration of glutamate) and L-AP4 in inhibiting forskolin-stimulated cAMP production in cells expressing mGluR4.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR4.
-
Assay medium: HBSS buffered with 20 mM HEPES.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound and L-AP4.
-
Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the mGluR4-expressing cells in 96-well or 384-well plates and culture overnight.
-
On the day of the experiment, aspirate the culture medium and replace it with assay medium containing 500 µM IBMX. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and L-AP4 in assay medium. For this compound, also include a sub-maximal (EC20) concentration of glutamate in the dilution series.
-
Add the test compounds to the respective wells.
-
Immediately add forskolin (final concentration of 1-10 µM) to all wells except the basal control to stimulate adenylyl cyclase.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves for the inhibition of forskolin-stimulated cAMP levels and calculate the IC50 values for each compound.
Calcium Mobilization Assay
Since mGluR4 is a Gi/o-coupled receptor, it does not naturally couple to the Gq pathway that stimulates calcium release. Therefore, this assay utilizes a chimeric G-protein, such as Gαqi5, which allows the mGluR4 to signal through the PLC-IP3-Ca2+ pathway upon activation.[3]
Objective: To measure the potency and efficacy of this compound and L-AP4 in inducing intracellular calcium mobilization in mGluR4-expressing cells co-expressing a chimeric G-protein.
Materials:
-
CHO or HEK293 cells stably expressing both human mGluR4 and a chimeric G-protein (e.g., Gαqi5).[7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
This compound and L-AP4.
-
A fluorescent plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound (with and without an EC20 concentration of glutamate) and L-AP4 in the assay buffer.
-
Place the cell plate into the fluorescent plate reader.
-
Initiate the kinetic read, establishing a baseline fluorescence.
-
Add the test compounds to the wells and continue to monitor the fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to generate dose-response curves and calculate EC50 values.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the mGluR4 receptor. For a PAM like this compound, a co-operative binding assay with a radiolabeled orthosteric ligand can be employed to demonstrate its allosteric nature.[12][13]
Objective: To determine the binding affinity of this compound and L-AP4 to the mGluR4 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing mGluR4.
-
A suitable radioligand, such as [3H]-L-AP4 or another selective mGluR4 radioligand.
-
This compound and L-AP4 (unlabeled).
-
Binding buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Saturation Binding (for determining Kd of the radioligand): Incubate a fixed amount of cell membranes with increasing concentrations of the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., cold L-AP4).
-
Competition Binding (for determining Ki of test compounds): Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled test compounds (this compound or L-AP4).
-
For this compound, the experiment can be designed to show its allosteric effect by observing a change in the affinity of the orthosteric radioligand in the presence of this compound.[12]
-
After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values. For this compound, analyze the data for evidence of allosteric modulation of radioligand binding.
References
- 1. Therapeutic potential of metabotropic glutamate receptor 4-positive allosteric modulator this compound in rodent models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs). The development of selective mGluR4 PAMs represents a promising therapeutic strategy for neurological disorders, particularly Parkinson's disease, by offering a non-dopaminergic approach to symptom management.[1][2] This document summarizes key preclinical and clinical efficacy data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these compounds.
Note on TAS-4: Publicly available scientific literature and databases do not contain specific information regarding an mGluR4 PAM designated as "this compound." Therefore, a direct comparison with this compound is not possible at this time. This guide will focus on a comparison of other well-documented mGluR4 PAMs.
Quantitative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy of prominent mGluR4 PAMs. Data has been compiled from various preclinical studies.
| Compound | In Vitro Potency (EC50) | In Vivo Model | Efficacy Highlights | Reference |
| ADX88178 | Human mGluR4: 3.5 nM, Rat mGluR4: 9.1 nM | Haloperidol-induced catalepsy in rats | Reversed catalepsy at 3 mg/kg and 10 mg/kg (p.o.).[3] | [3] |
| 6-OHDA lesion model in rats | In combination with a low dose of L-DOPA, dose-dependently reversed forelimb akinesia. | [3] | ||
| MPTP-lesioned marmosets | At 1 mg/kg, reduced global parkinsonian disability by 38% and peak dose dyskinesia by 34% when adjunct to L-DOPA. | [4] | ||
| Foliglurax (PXT002331) | Not explicitly stated in reviewed sources | Preclinical models of Parkinson's Disease | Showed efficacy in preclinical models, leading to clinical development.[5][6] | [5][6] |
| Phase II Clinical Trial in Parkinson's Disease | Failed to meet primary and secondary endpoints for reducing "OFF" time and dyskinesia.[5][6] | [5][6] | ||
| VU0155041 | Not explicitly stated in reviewed sources | Haloperidol-induced catalepsy and reserpine-induced akinesia in rodents | Demonstrated in vivo efficacy in these models.[7] | [7] |
| PHCCC | 4.1 µM | Haloperidol-induced catalepsy and reserpine-induced akinesia in rats | Reversed symptoms when administered intracerebroventricularly. | [1] |
mGluR4 Signaling Pathway
Activation of the mGluR4, a Gi/o-coupled receptor, by glutamate is allosterically potentiated by PAMs. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as inhibiting Ca2+ channels, which contributes to a reduction in neurotransmitter release.
Experimental Protocols
In Vitro Efficacy: Calcium Mobilization Assay
This assay is a common method to determine the potency of mGluR4 PAMs.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human or rat mGluR4. To facilitate a calcium readout from a Gi/o-coupled receptor, cells are often co-transfected with a promiscuous G-protein, such as Gαqi5, which links the receptor to the phospholipase C pathway.[7]
-
Cell Plating: Cells are seeded into 384-well plates and grown overnight.[7]
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.[7]
-
Compound Addition: The mGluR4 PAM is added to the wells at various concentrations.[7]
-
Glutamate Stimulation: After a short incubation with the PAM, a fixed concentration of glutamate (typically an EC20, the concentration that gives 20% of the maximal response) is added to stimulate the receptor.[7]
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a Functional Drug Screening System - FDSS).[7]
-
Data Analysis: The potentiation of the glutamate response by the PAM is used to calculate an EC50 value, representing the concentration of the PAM that produces 50% of its maximal effect.
In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential anti-parkinsonian effects of a compound.
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Induction of Catalepsy: Catalepsy is induced by the administration of haloperidol (a dopamine D2 receptor antagonist), typically at a dose of 0.5-1.5 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Compound Administration: The test compound (mGluR4 PAM) or vehicle is administered orally (p.o.) or via another relevant route at various doses, either before or after the haloperidol injection.
-
Assessment of Catalepsy: Catalepsy is measured at set time points after compound administration. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The reduction in the cataleptic score or the latency to move, compared to the vehicle-treated group, indicates an anti-cataleptic (and thus potential anti-parkinsonian) effect.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of mGluR4 PAMs.
Conclusion
The available data indicates that mGluR4 PAMs, such as ADX88178, show considerable promise in preclinical models of Parkinson's disease.[3][4] However, the clinical failure of foliglurax highlights the challenges in translating preclinical efficacy to clinical success.[5][6] Future research and development in this area will benefit from a thorough understanding of the structure-activity relationships, pharmacokinetic properties, and target engagement of novel mGluR4 PAMs to improve the probability of successful clinical translation.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Effects of TAS-4: A Comparative Analysis Becomes a Quest for Data
The specific compound, TAS-4, identified as the metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator N-(2,4-Dichlorophenyl)pyridine-2-carboxamide, presents a significant challenge for a comprehensive comparative analysis of its effects across different cell lines due to a notable scarcity of publicly available experimental data. While the compound's identity and mechanism of action are established, a detailed cross-validation of its cellular impact remains an area ripe for investigation.
Our extensive search for quantitative data on the effects of this compound in various cell lines has yielded limited results, precluding the creation of a detailed comparison guide with extensive data tables as initially intended. However, the available information does provide a foundational understanding of this compound and its therapeutic target, mGluR4, offering valuable context for researchers, scientists, and drug development professionals.
This compound and its Target: The Metabotropic Glutamate Receptor 4 (mGluR4)
This compound is a positive allosteric modulator (PAM) of mGluR4. This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to its natural ligand, glutamate. mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release and has emerged as a promising therapeutic target for a range of neurological disorders and potentially for cancer.
One study has characterized the in vivo efficacy of this compound in rodent models of Parkinson's disease. This research also established its in vitro potency, reporting an EC50 value of 287.8 nM for the human mGluR4 receptor.[1] The EC50 (half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
The mGluR4 Signaling Pathway
Activation of mGluR4, potentiated by this compound, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP signaling pathway can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
References
A Comparative Guide to mGluR4 Positive Allosteric Modulators: VU0155041 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of VU0155041, a well-characterized positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with other notable mGluR4 PAMs. Despite a comprehensive search, no publicly available experimental data was found for a compound designated "TAS-4." Therefore, this guide will focus on VU0155041 in the context of other widely studied mGluR4 potentiators, namely (-)-PHCCC and ML128, to offer a valuable reference for researchers in the field.
Metabotropic glutamate receptor 4 (mGluR4) is a presynaptic Group III mGluR that has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, anxiety, and depression.[1][2] Positive allosteric modulators are of particular interest as they offer a mechanism to enhance the receptor's response to the endogenous ligand, glutamate, providing a more nuanced modulation of synaptic transmission compared to direct agonists.[1]
Performance Comparison of mGluR4 PAMs
The following tables summarize the key in vitro potency and pharmacokinetic properties of VU0155041, (-)-PHCCC, and ML128.
| Compound | Species | Potency (EC50) | Efficacy (% Glutamate Max) | Fold Shift | Reference |
| VU0155041 | Human | 798 nM | 127% | 6.4 | [1] |
| Rat | 693 nM | - | - | ||
| (-)-PHCCC | Rat | 4.1 µM | - | 5.5 | [1][3][4] |
| ML128 | Human | 240 nM | - | 28 | [5] |
Table 1: In Vitro Potency and Efficacy of mGluR4 PAMs. This table provides a summary of the half-maximal effective concentration (EC50), maximal efficacy relative to glutamate, and the fold-shift in the glutamate concentration-response curve induced by each compound.
| Compound | Property | Value | Reference |
| VU0155041 | Selectivity | Highly selective for mGluR4 vs. mGluR1, 2, 5, 7, and 8 | [1] |
| (-)-PHCCC | Selectivity | Partial antagonist at mGluR1b | [3] |
| ML128 | Selectivity | >30 µM vs. mGluRs 1, 2, 3, 5, 7, 8 | [5] |
| ML128 | Brain Penetration | Centrally penetrant upon systemic dosing | [5] |
Table 2: Selectivity and Pharmacokinetic Properties of mGluR4 PAMs. This table highlights the selectivity of the compounds against other mGluR subtypes and key pharmacokinetic parameters.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro assays designed to measure the potentiation of mGluR4 activity in response to glutamate. The two most common experimental protocols are the calcium mobilization assay and the cAMP inhibition assay.
Calcium Mobilization Assay
This assay is a widely used method for screening and characterizing mGluR4 PAMs in a high-throughput format.[6]
Principle: mGluR4 is a Gαi/o-coupled receptor, which, upon activation, typically leads to an inhibition of adenylyl cyclase. To enable a calcium-based readout, cell lines (e.g., CHO or HEK293) are engineered to co-express mGluR4 and a promiscuous G-protein, such as Gαqi5 or Gαq/i. Activation of this chimeric receptor by glutamate and a PAM results in the activation of the Gαq pathway, leading to an increase in intracellular calcium concentration. This calcium influx is then detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Workflow:
Caption: Workflow of the mGluR4 Calcium Mobilization Assay.
cAMP Inhibition Assay
This assay directly measures the canonical signaling pathway of mGluR4.
Principle: Activation of the Gαi/o-coupled mGluR4 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In this assay, cAMP levels are first stimulated using forskolin. The ability of an mGluR4 agonist, in the presence or absence of a PAM, to inhibit this forskolin-induced cAMP production is then quantified.
Workflow:
Caption: Workflow of the mGluR4 cAMP Inhibition Assay.
mGluR4 Signaling Pathway
The canonical signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase. However, as demonstrated by the calcium mobilization assay, its signaling can be redirected through engineered G-proteins for experimental purposes.
Caption: Canonical mGluR4 Signaling Pathway.
Conclusion
This guide provides a comparative overview of VU0155041 and other key mGluR4 positive allosteric modulators based on available scientific literature. VU0155041 demonstrates potent and selective activity at mGluR4. While a direct comparison with "this compound" was not possible due to the absence of public data, the information presented on VU0155041, (-)-PHCCC, and ML128 offers a solid foundation for researchers to select appropriate tool compounds for their studies of mGluR4 function and its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams further serve as a practical resource for designing and interpreting experiments in this area.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-regensburg.de [uni-regensburg.de]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. AID 2193 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Selectivity at mGluR1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of TAS-4 and ADX88178: A Guide for Researchers
This guide provides a detailed comparative analysis of two positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4): TAS-4 and ADX88178. Both compounds have been investigated for their therapeutic potential in neurological disorders, particularly Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their pharmacological profiles based on available preclinical data.
Introduction to mGluR4 Positive Allosteric Modulators
Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission. As a presynaptic receptor, its activation generally leads to the inhibition of neurotransmitter release. This mechanism has made mGluR4 an attractive therapeutic target for conditions characterized by excessive glutamate transmission, such as Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This offers a more nuanced approach to receptor modulation compared to direct agonists.
Overview of this compound and ADX88178
ADX88178 is a potent, selective, and orally bioavailable mGluR4 PAM that has been extensively characterized in various preclinical models of neurological and psychiatric disorders. Its chemical name is 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine.
This compound , with the chemical name N-(2,4-dichlorophenyl)pyridine-2-carboxamide, has also been identified as a positive allosteric modulator of mGluR4. While preclinical data is available, particularly in the context of movement disorders, it is less extensive compared to ADX88178.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and ADX88178.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (N-(2,4-dichlorophenyl)pyridine-2-carboxamide) | ADX88178 | Reference |
| Target | Metabotropic Glutamate Receptor 4 (mGluR4) | Metabotropic Glutamate Receptor 4 (mGluR4) | N/A |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | N/A |
| Potency (EC50) | Data not publicly available | Human mGluR4: 4 nM Rat mGluR4: 9 nM | [1] |
| Selectivity | Data not publicly available | Minimal activity at other mGluRs | [1] |
Table 2: In Vivo Efficacy in a Preclinical Model of Parkinson's Disease (Haloperidol-Induced Catalepsy in Rats)
| Compound | Dose (mg/kg, p.o.) | Effect on Catalepsy | Reference |
| This compound | 10 | Reversal of catalepsy | Withdrawn Publication |
| ADX88178 | 3 | Reversal of catalepsy | [2] |
| 10 | Reversal of catalepsy | [2] |
Table 3: In Vivo Efficacy in Combination with L-DOPA in a Preclinical Model of Parkinson's Disease
| Compound | Effect with L-DOPA | Model | Reference |
| This compound | Potentiated the effect of a threshold dose of L-DOPA | 6-OHDA-lesioned rats (turning behavior) | Withdrawn Publication |
| ADX88178 | Dose-dependent reversal of forelimb akinesia with a low dose of L-DOPA | Bilateral 6-OHDA lesioned rats | [2] |
Experimental Protocols
In Vitro Potency and Selectivity Assays (General Protocol)
The potency and selectivity of mGluR4 PAMs like ADX88178 are typically determined using cell-based assays.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human or rat mGluR4 are commonly used.
-
Assay Principle: The assay measures the potentiation of the glutamate-induced response by the test compound. mGluR4 activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or by coupling the receptor to a promiscuous G-protein (e.g., Gα15/16) that links to the phospholipase C pathway, resulting in a measurable calcium flux.
-
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
The test compound (e.g., ADX88178) is added at various concentrations.
-
A fixed, sub-maximal concentration of glutamate (e.g., EC20) is then added.
-
The resulting signal (e.g., fluorescence or luminescence) is measured.
-
-
Data Analysis: The concentration-response curves are plotted, and the EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is calculated. Selectivity is assessed by testing the compound against other mGluR subtypes and a panel of other receptors and ion channels.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the anti-parkinsonian potential of a compound. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy, which is a motor immobility characterized by a failure to correct an externally imposed posture.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are administered the test compound (this compound or ADX88178) or vehicle orally (p.o.).
-
After a specific pretreatment time (e.g., 60 minutes), haloperidol (e.g., 0.5-1 mg/kg, i.p. or s.c.) is administered to induce catalepsy.
-
At various time points after haloperidol administration, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
-
Data Collection: The latency for the rat to remove both forepaws from the bar is recorded.
-
Analysis: A reduction in the latency to move from the bar in the compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic (and thus potential anti-parkinsonian) effect.[3][4][5][6][7]
Elevated Plus Maze (EPM) in Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open and elevated spaces.[2][8][9][10][11]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Male mice are often used.
-
Procedure:
-
Animals are administered the test compound (e.g., ADX88178) or vehicle orally.
-
After a defined pretreatment period (e.g., 60 minutes), each mouse is placed in the center of the maze, facing an open arm.
-
The mouse is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
-
Data Collection: The session is typically recorded by a video camera, and software is used to track the time spent in and the number of entries into the open and closed arms.
-
Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[12]
Mandatory Visualization
Signaling Pathway of mGluR4 Activation
Caption: Signaling pathway of mGluR4 activation by glutamate and a positive allosteric modulator (PAM).
Experimental Workflow for Haloperidol-Induced Catalepsy
Caption: Workflow for the haloperidol-induced catalepsy experiment in rats.
Logical Relationship of PAM Action
Caption: Logical relationship illustrating the synergistic action of a PAM and an endogenous agonist on mGluR4.
Conclusion
Both this compound and ADX88178 are positive allosteric modulators of mGluR4 and have demonstrated efficacy in preclinical models of Parkinson's disease. ADX88178 is a more extensively characterized compound with high potency and selectivity for mGluR4, and it has also shown anxiolytic-like effects in animal models. The available in vivo data for this compound suggests a similar potential in treating motor symptoms of Parkinson's disease.
A significant gap in the publicly available data for this compound is the lack of a specific in vitro potency (EC50) value, which hinders a direct comparison of the intrinsic pharmacological activity of the two compounds. Further research and publication of more detailed pharmacological data for this compound would be necessary for a more comprehensive comparative analysis. Nevertheless, this guide provides a structured overview of the current knowledge on these two mGluR4 PAMs to aid researchers in the field of neuroscience and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 7. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of TAS-4 for mGluR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), against other mGluR subtypes. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to aid in the comprehensive evaluation of this compound's selectivity profile.
Executive Summary
This compound (N-(2,4-dichlorophenyl)pyridine-2-carboxamide) is a potent and selective positive allosteric modulator of mGluR4, a class C G-protein coupled receptor.[1] Its efficacy and selectivity are critical for its potential therapeutic applications, particularly in neurological disorders like Parkinson's disease. This guide compiles available data to validate its specificity for mGluR4 over other metabotropic glutamate receptors (mGluRs), which are categorized into three groups based on sequence homology, pharmacology, and signal transduction pathways.
Data Presentation: Specificity of a Representative mGluR4 PAM
| Receptor Subtype | Group | Potency (EC₅₀) of ADX88178 |
| mGluR1 | I | > 10 µM |
| mGluR2 | II | > 10 µM |
| mGluR3 | II | > 10 µM |
| mGluR4 | III | 9.1 nM |
| mGluR5 | I | > 10 µM |
| mGluR6 | III | > 10 µM |
| mGluR7 | III | No activity |
| mGluR8 | III | 2.2 µM |
Note: Data for ADX88178 is compiled from multiple sources and serves as a representative example of a highly selective mGluR4 PAM.
Experimental Protocols
The determination of the potency and selectivity of mGluR4 PAMs like this compound typically involves cell-based functional assays using recombinant cell lines that stably express a single mGluR subtype.
Calcium Mobilization Assay (for Group I mGluRs)
This assay is employed to assess the activity of compounds at Gq-coupled mGluRs (mGluR1 and mGluR5).
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR1 or mGluR5.
-
Principle: Activation of Group I mGluRs leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.
-
Methodology:
-
Cells are seeded in 384-well plates.
-
The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
The test compound (e.g., this compound) is added at various concentrations in the presence of a sub-maximal concentration (EC₂₀) of glutamate.
-
Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data is analyzed to determine the EC₅₀ value for potentiation.
-
cAMP Inhibition Assay (for Group II and III mGluRs)
This assay is used to determine the activity of compounds at Gi/o-coupled mGluRs (mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8).
-
Cell Line: CHO or HEK293 cells stably expressing one of the Group II or III mGluR subtypes.
-
Principle: Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Methodology:
-
Cells are plated in 384-well plates.
-
Cells are pre-treated with the test compound at a range of concentrations in the presence of an EC₂₀ concentration of glutamate.
-
Adenylyl cyclase is then stimulated using forskolin.
-
The resulting intracellular cAMP levels are quantified using a suitable assay kit (e.g., HTRF or luminescence-based).
-
The inhibitory effect of the compound on forskolin-stimulated cAMP production is measured to determine its EC₅₀.
-
Mandatory Visualization
Signaling Pathways of mGluR Subtypes
Caption: Canonical signaling pathways of Group I, II, and III mGluRs.
Experimental Workflow for Assessing PAM Specificity
Caption: Workflow for determining the specificity of an mGluR4 PAM.
References
Comparative Efficacy of TAS-4 and Other mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with other notable mGluR4 PAMs. The data presented is collated from published scientific literature to assist researchers in evaluating these compounds for their studies.
Introduction to mGluR4 and its Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Primarily located on presynaptic terminals, its activation by glutamate leads to the inhibition of adenylyl cyclase through a Gαi/o-coupled pathway, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release. This mechanism makes mGluR4 an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission, such as Parkinson's disease.
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric glutamate-binding site. They do not activate the receptor on their own but enhance the receptor's response to glutamate, offering a more nuanced and potentially safer modulation of receptor activity compared to direct agonists.
Quantitative Comparison of mGluR4 PAMs
The following table summarizes the in vitro potency and efficacy of this compound and a selection of alternative mGluR4 PAMs based on published data. These values are typically determined using cell-based assays, such as Ca2+ flux assays in CHO cells co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5).
| Compound | Human mGluR4 EC50 | Rat mGluR4 EC50 | Efficacy (% Glu Max) | Fold Shift of Glutamate CRC | Citation |
| This compound | 287.8 nM | - | - | - | [1] |
| (-)-PHCCC | 4.1 µM | - | Increases max response | 5.5 | [2][3] |
| VU0080421 | 4.6 µM | - | No increase in max | 27.2 | [3] |
| VU001171 | 650 nM | - | 141% | 36 | [2] |
| ML128 (CID 44191096) | 240 nM | 110 nM | >200% (human), >100% (rat) | 28 | [4] |
| ML292 (CID 56587900) | 1196 nM | 330 nM | 105% (human), 126% (rat) | 30.2 | [5] |
| SIB-1893 | - | - | Potentiates L-AP4 response | 3.2 (with L-AP4) | [6] |
| MPEP | - | - | Potentiates L-AP4 response | 1.8 (with L-AP4) | [6] |
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
Activation of mGluR4 by glutamate, potentiated by a PAM, initiates an intracellular signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase and subsequent reduction of cAMP levels. Some studies also suggest a potential coupling to the phospholipase C (PLC) and protein kinase C (PKC) pathway.
Caption: Simplified mGluR4 signaling cascade. (Within 100 characters)
Experimental Workflow: In Vitro Characterization of mGluR4 PAMs
The following diagram illustrates a typical workflow for the in vitro characterization of a novel mGluR4 PAM.
Caption: Workflow for in vitro mGluR4 PAM characterization. (Within 100 characters)
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is commonly used for the primary screening and potency determination of mGluR4 PAMs.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein (Gαqi5) that couples to the phospholipase C pathway, enabling a calcium readout.
-
Plate Preparation: Cells are seeded into 384-well, black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: The dye solution is removed, and a buffer is added. Test compounds (e.g., this compound) are added at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal (EC20) concentration of glutamate is added to stimulate the receptor.
-
Data Acquisition: Fluorescence changes are monitored in real-time using a plate reader (e.g., FLIPR or FDSS). The increase in fluorescence corresponds to the potentiation of the glutamate response by the PAM.
-
Data Analysis: The EC50 value is calculated from the concentration-response curve of the PAM in the presence of a fixed concentration of glutamate.
cAMP Inhibition Assay
This assay directly measures the functional consequence of Gαi/o activation.
-
Cell Line: CHO cells stably expressing the mGluR4 receptor.
-
Cell Plating: Cells are plated in a suitable multi-well format.
-
Compound Incubation: Cells are pre-incubated with the test PAM.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and raise intracellular cAMP levels. Concurrently, an agonist (e.g., glutamate) is added to activate the mGluR4 receptor.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.
-
Data Analysis: The ability of the PAM to enhance the glutamate-induced inhibition of forskolin-stimulated cAMP production is quantified.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation step.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR4.
-
Reaction Mixture: The reaction is set up in a buffer containing the membrane preparation, GDP, the test PAM, and the mGluR4 agonist.
-
Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Incubation: The mixture is incubated to allow for the binding of [³⁵S]GTPγS to the activated Gα subunits.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The increase in [³⁵S]GTPγS binding in the presence of the agonist and PAM, compared to the agonist alone, indicates positive allosteric modulation.
Haloperidol-Induced Catalepsy in Rodents
This in vivo model is used to assess the anti-parkinsonian potential of compounds.
-
Animals: Male rats or mice are used.
-
Induction of Catalepsy: Catalepsy is induced by the administration of the dopamine D2 receptor antagonist, haloperidol.
-
Drug Administration: The test compound (mGluR4 PAM) is administered prior to or after the haloperidol injection.
-
Catalepsy Assessment (Bar Test): At specific time points after drug administration, the animal's forepaws are placed on a raised horizontal bar. The latency to remove both paws from the bar is measured. An increased latency indicates a cataleptic state.
-
Data Analysis: The ability of the test compound to reduce the latency to move from the bar, compared to vehicle-treated animals, is taken as a measure of its anti-cataleptic (and potential anti-parkinsonian) effect.
References
- 1. Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of TAS-4 and L-DOPA in Preclinical Models of Parkinson's Disease
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the in vivo efficacy of TAS-4, a novel metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator (PAM), and L-DOPA, the current gold standard for symptomatic treatment of Parkinson's disease. The data presented herein is based on preclinical studies in established rodent models of Parkinson's disease, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound and L-DOPA
L-DOPA (Levodopa) has been the cornerstone of Parkinson's disease therapy for decades. As a precursor to dopamine, L-DOPA crosses the blood-brain barrier and is converted into dopamine in the brain, thereby replenishing the depleted dopamine levels that cause the motor symptoms of the disease.[1][2] While highly effective, long-term L-DOPA treatment is often associated with the development of motor complications, including dyskinesias (involuntary movements).
This compound represents a novel, non-dopaminergic approach to treating Parkinson's disease. It is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4).[1] mGluR4 is expressed in key areas of the basal ganglia, a group of brain structures critical for motor control. By enhancing the activity of mGluR4, this compound is thought to modulate neurotransmission in the basal ganglia, offering a potential new avenue for symptomatic relief.
Comparative In Vivo Efficacy
Preclinical studies have been conducted to evaluate the efficacy of this compound, both as a monotherapy and in combination with L-DOPA, in rodent models of Parkinson's disease. The primary models used were the haloperidol-induced catalepsy model in rats, which mimics the akinesia (difficulty in initiating movement) seen in Parkinson's, and the 6-hydroxydopamine (6-OHDA) induced rotation model in rats, a classic test for screening anti-parkinsonian drugs.
Haloperidol-Induced Catalepsy
In the haloperidol-induced catalepsy model, the antipsychotic drug haloperidol is used to block dopamine receptors, leading to a cataleptic state. The efficacy of a test compound is measured by its ability to reduce the time the animal remains in an externally imposed posture.
While specific quantitative data from a head-to-head comparison in a single published study is not available in the public domain, a withdrawn conference abstract by Dube et al. indicates that this compound, when administered alone, exhibited efficacy in reversing haloperidol-induced catalepsy.[1]
Table 1: Summary of Efficacy in the Haloperidol-Induced Catalepsy Model
| Treatment Group | Anticipated Outcome Based on Preliminary Data |
|---|---|
| Vehicle | High catalepsy scores |
| L-DOPA | Dose-dependent reduction in catalepsy |
| This compound | Reduction in catalepsy |
| this compound + Low-Dose L-DOPA | Potentially synergistic reduction in catalepsy |
Note: This table is illustrative, as the specific quantitative data from a direct comparative study for all groups is not publicly available.
6-OHDA-Induced Contralateral Rotation
The 6-OHDA model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the substantia nigra or medial forebrain bundle, leading to the degeneration of dopamine neurons on one side of the brain. This results in a rotational behavior (turning towards the lesioned side) when the animals are challenged with a dopamine agonist. The efficacy of a potential anti-parkinsonian drug is assessed by its ability to induce contralateral (away from the lesioned side) rotations.
According to the abstract by Dube et al., acute administration of this compound dose-dependently potentiated the contralateral turning behavior induced by a threshold dose of L-DOPA (4mg/kg, i.p.).[1] Furthermore, the study suggested that a combination of this compound with a low dose of L-DOPA displayed anti-parkinsonian activity similar to that of a full dose of L-DOPA (8mg/kg, i.p.) without exacerbating abnormal motor side effects.[1]
Table 2: Summary of Efficacy in the 6-OHDA-Induced Rotation Model
| Treatment Group | Anticipated Outcome Based on Preliminary Data |
|---|---|
| Vehicle | Minimal contralateral rotations |
| L-DOPA (threshold dose, e.g., 4mg/kg) | Moderate contralateral rotations |
| L-DOPA (full dose, e.g., 8mg/kg) | Significant contralateral rotations |
| This compound (alone) | Minimal to no contralateral rotations |
| this compound + L-DOPA (threshold dose) | Significant potentiation of contralateral rotations, comparable to full-dose L-DOPA |
Note: This table is illustrative, as the specific quantitative data from a direct comparative study for all groups is not publicly available.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Wistar rats are typically used.
-
Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose of 0.5-1.5 mg/kg.
-
Drug Administration: Test compounds (this compound, L-DOPA, or vehicle) are administered at specified time points before the catalepsy assessment.
-
Catalepsy Assessment: The "bar test" is commonly used. The rat's front paws are placed on a horizontal bar raised a few centimeters from the surface. The time until the rat removes both paws from the bar (descent latency) is measured. A maximum cut-off time (e.g., 180 seconds) is typically set.
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
6-OHDA-Induced Unilateral Lesion and Apomorphine-Induced Rotation in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Rats are anesthetized, and a stereotaxic apparatus is used to inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra of one hemisphere.
-
Lesion Confirmation: Several weeks after surgery, the extent of the dopamine lesion is confirmed by administering a dopamine agonist like apomorphine and measuring the number of contralateral rotations. A certain threshold of rotations per minute is required for inclusion in the study.
-
Drug Administration: On the test day, animals are administered this compound, L-DOPA (often in combination with a peripheral decarboxylase inhibitor like benserazide or carbidopa to prevent peripheral conversion to dopamine), or vehicle.
-
Rotational Behavior Assessment: Following drug administration, the animals are placed in a circular arena, and the number of full 360° contralateral rotations is counted for a specific duration (e.g., 90-120 minutes).
-
Data Analysis: The total number of contralateral rotations for each treatment group is calculated and compared using statistical methods like ANOVA.
Signaling Pathways and Experimental Workflow
L-DOPA Signaling Pathway
Caption: L-DOPA crosses the blood-brain barrier and is converted to dopamine, which then acts on dopamine receptors to improve motor control.
This compound Signaling Pathway
Caption: this compound positively modulates mGluR4, leading to reduced GABA release and modulated postsynaptic activity in the basal ganglia.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for comparing the in vivo efficacy of this compound and L-DOPA in rodent models of Parkinson's disease.
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chemical Compounds
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols is not only a matter of regulatory compliance but also a commitment to a safe and sustainable research environment. This document provides essential guidance on the proper disposal procedures for laboratory chemicals, using TAS-102 as a representative example of a hazardous chemical compound.
Core Principles of Chemical Waste Management
Before delving into specific procedural steps, it is crucial to understand the foundational principles of chemical waste management. These principles, derived from regulations and best practices, ensure the safe handling and disposal of hazardous materials.
-
Segregation at Source: All chemical waste must be segregated at the point of generation into discrete categories.[1] This prevents accidental mixing of incompatible chemicals and ensures that each waste stream is managed according to its specific hazards.[2]
-
Labeling: Waste containers must be clearly and accurately labeled with their contents.[1][2] In cases where the contents are unknown, the container should be marked as such and stored in isolation until identification and proper disposal can be arranged.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, as specified in the Safety Data Sheet (SDS), must be worn when handling chemical waste.[4][5]
-
Regulatory Compliance: All disposal activities must comply with local and national regulations. In Tasmania, for instance, the Environmental Management and Pollution Control Act 1994 governs waste management.[6][7]
Disposal Protocol for Hazardous Chemical Waste (Example: TAS-102)
The following step-by-step process outlines the general procedure for disposing of a hazardous chemical like TAS-102, which is classified as harmful if swallowed and very toxic to aquatic life.[8]
Step 1: Consult the Safety Data Sheet (SDS)
The SDS is the primary source of information for handling and disposal.[3] For TAS-102, the SDS provides the following critical information:
| Data Point | Information | Source |
| GHS Hazard Classification | Acute Toxicity - Oral 4; Aquatic Acute 1; Aquatic Chronic 1 | [8] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [8] |
| Precautionary Statements | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. | [8] |
| Disposal Recommendation | Must not be disposed of together with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations. | [8] |
Step 2: Prepare for Disposal
-
Wear Appropriate PPE: Based on the potential hazards, wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Select a Suitable Waste Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. For cytotoxic waste, reusable containers should not be used.[1][9]
Step 3: Waste Collection and Segregation
-
Collect Waste: Carefully transfer the chemical waste into the designated container. Avoid mixing with other incompatible waste streams.[2]
-
Label Container: Ensure the container is labeled with "Hazardous Waste," the chemical name (TAS-102), and the relevant hazard pictograms (e.g., harmful, environmentally hazardous).[1][8]
Step 4: Storage Pending Disposal
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Segregation: Store incompatible waste types separately to prevent dangerous reactions.
Step 5: Arrange for Professional Disposal
-
Contact a Licensed Waste Contractor: Hazardous chemical waste must be disposed of by a licensed and approved waste management company.
-
Provide Documentation: Furnish the contractor with the SDS and any other relevant information about the waste.
Experimental Workflow for Chemical Disposal
The following diagram illustrates the logical flow of the chemical disposal process, from initial handling to final disposal.
Emergency Procedures for Spills
In the event of an accidental release, immediate and appropriate action is necessary to mitigate risks.
| Emergency Situation | Action |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[8][10] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration and seek medical attention.[10] |
| Ingestion | If swallowed, call a physician immediately. ONLY induce vomiting at the instruction of a physician.[10] |
| Spill | Pick up mechanically. Avoid dust formation. Ensure adequate ventilation and remove all sources of ignition.[5] Prevent the chemical from entering drains or the environment.[5][8] |
By adhering to these procedures and maintaining a proactive approach to safety, laboratories can ensure the responsible management of chemical waste, protecting both personnel and the environment. Always refer to the specific Safety Data Sheet for the compound and consult with your institution's environmental health and safety department for guidance.
References
- 1. epa.tas.gov.au [epa.tas.gov.au]
- 2. utas.edu.au [utas.edu.au]
- 3. Chemicals safety [worksafe.tas.gov.au]
- 4. tasnetworks.com.au [tasnetworks.com.au]
- 5. chemicalbook.com [chemicalbook.com]
- 6. epa.tas.gov.au [epa.tas.gov.au]
- 7. Waste Management Legislation & [georgetown.tas.gov.au]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. epa.tas.gov.au [epa.tas.gov.au]
- 10. hemaquebec.ca [hemaquebec.ca]
Essential Safety and Logistical Protocol for Handling TAS-102 (Trifluridine/Tipiracil)
Disclaimer: The initial query for "TAS-4" did not yield a specific chemical compound. This guide has been developed based on the available safety information for TAS-102 (the combination drug product of trifluridine and tipiracil) , a cytotoxic antineoplastic agent. It is presumed that "this compound" is an internal or alternative designation for TAS-102. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact material being handled and adhere to their institution's environmental health and safety guidelines.
This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving TAS-102. The following procedural guidance is designed to minimize exposure risk and ensure safe handling and disposal.
Hazard Identification and Immediate Precautions
TAS-102 is a hazardous cytotoxic drug.[1][2] The active component, trifluridine, is a nucleoside metabolic inhibitor.[1] Based on safety data sheets, the trifluridine/tipiracil hydrochloride mixture presents the following hazards:
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Carcinogenicity: Suspected of causing cancer.[4]
Due to these hazards, TAS-102 must be handled with stringent safety controls to prevent occupational exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to mitigate exposure risks. All PPE should be donned before handling TAS-102 and doffed in a manner that avoids contamination of the user or the workspace.[5][6]
Quantitative PPE Recommendations
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard).[7][8] Outer glove should have a long cuff. | To prevent skin contact with the cytotoxic agent. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, solid-front, back-closing gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).[5][7] Must have long sleeves with tight-fitting elastic or knit cuffs. | To protect skin and personal clothing from contamination. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield if there is a splash hazard.[9] | To protect eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a containment device (e.g., fume hood, BSC) or when there is a risk of aerosolization.[10] | To prevent inhalation of hazardous particles or aerosols. |
Note: Specific breakthrough time data for trifluridine/tipiracil with various glove materials was not found in the reviewed literature. It is imperative to select gloves that are specifically rated for use with chemotherapy drugs and to change them immediately if contamination is suspected or after a set duration as per institutional policy (e.g., every 30-60 minutes of continuous use).
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling TAS-102 in a laboratory setting.
Preparation
-
Designate a Handling Area: All handling of TAS-102, especially the manipulation of powders, must be conducted within a designated controlled area, such as a certified chemical fume hood, Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE).[4]
-
Assemble Materials: Before starting, gather all necessary equipment, including PPE, a plastic-backed absorbent liner to cover the work surface, dedicated utensils (spatulas, weighing paper), and designated cytotoxic waste containers.[5]
-
Don PPE: Put on all required PPE in the correct order (e.g., gown, mask/respirator, eye protection, inner gloves, outer gloves with cuffs over the gown sleeves).
Experimental Procedure (Weighing and Solubilizing)
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper within the containment device. Use gentle motions to avoid creating airborne dust.
-
Solubilizing: Place the weigh paper with the compound into the receiving vessel. Slowly add the solvent to the solid to minimize splashing.[5]
-
Execution: Perform all experimental steps within the designated containment area.
Post-Handling Decontamination
-
Surface Cleaning: Upon completion of work, decontaminate all surfaces. Wipe down the work area with a detergent solution, followed by a rinse with sterile water, and then a final wipe with 70% isopropyl alcohol.[4] Dispose of all wipes as cytotoxic waste.
-
Equipment Cleaning: All non-disposable equipment that came into contact with TAS-102 must be decontaminated following an approved institutional procedure or washed thoroughly with a suitable detergent and rinsed.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste bin. The gown and remaining PPE are then removed, with the inner gloves taken off last.[5]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]
Disposal Plan
All waste contaminated with TAS-102 is considered cytotoxic waste and must be disposed of according to institutional and regulatory requirements.[2][11]
Waste Segregation and Containment
| Waste Type | Container Specification | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant container with a secure lid, lined with a purple cytotoxic waste bag.[1][12] | Place contaminated items (e.g., gloves, gowns, absorbent pads, vials, weigh paper) directly into the designated container. |
| Sharps Waste | Labeled, puncture-resistant sharps container with a purple lid.[2][12] | Place contaminated needles, syringes, and other sharp objects into the designated sharps container immediately after use. |
| Liquid Waste | Labeled, leak-proof, and chemically compatible container with a secure screw-top cap. | Collect all contaminated liquid waste in the designated container. Do not pour down the drain.[5] |
Step-by-Step Disposal Protocol
-
Segregate at Point of Use: Immediately place any contaminated item into the correct, clearly labeled cytotoxic waste container.[12]
-
Seal Containers: Do not overfill containers. When a container is three-quarters full, securely seal it to prevent leakage.[4]
-
Temporary Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until collection. This area should be clearly marked with a cytotoxic hazard symbol.[12]
-
Waste Pickup: Arrange for collection by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4] All cytotoxic waste must ultimately be destroyed via high-temperature incineration.[2][12]
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow of operations for safely handling and disposing of TAS-102.
Caption: Workflow for Safe Handling of TAS-102.
Caption: Disposal Plan for TAS-102 Contaminated Waste.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ohsinsider.com [ohsinsider.com]
- 8. Handling cytotoxic material [cleanroomtechnology.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
